molecular formula C11H18Cl2N2O2S B8190236 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride

カタログ番号: B8190236
分子量: 313.2 g/mol
InChIキー: XCCDWHVCZSMGJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2O2S and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-methylsulfonylphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.2ClH/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDWHVCZSMGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride CAS 916488-42-1 physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride (CAS 916488-42-1)

Introduction

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a substituted arylpiperazine derivative of significant interest to the fields of medicinal chemistry and drug development. The piperazine heterocycle is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and marketed pharmaceuticals.[1][2] Its prevalence is due to the piperazine ring's ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for connecting different pharmacophoric elements.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride. As a senior application scientist, the goal of this document is to move beyond a simple recitation of data. Instead, this guide synthesizes available information with established chemical principles to provide a practical and insightful resource for researchers, chemists, and drug development professionals. We will delve into the compound's chemical identity, plausible synthetic routes, analytical characterization, handling protocols, and its role as a valuable building block in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. 1-(2-Methanesulfonyl-phenyl)-piperazine is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, which is a common strategy for amine-containing compounds.[4] The presence of the strongly electron-withdrawing methanesulfonyl group at the ortho position of the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and potential biological interactions.

PropertyDataSource / Rationale
Chemical Name 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochlorideIUPAC Nomenclature
CAS Number 916488-42-1Chemical Abstracts Service
Molecular Formula C₁₁H₁₈Cl₂N₂O₂SCalculated
Molecular Weight 329.25 g/mol Calculated
Chemical Structure Chemical Structure of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride
Appearance White to off-white solidInferred from similar compounds like the monohydrochloride salt.
Solubility Expected to be highly soluble in water and soluble in polar protic solvents like methanol.The dihydrochloride salt form greatly increases polarity and water solubility, a known characteristic of piperazine salts.[4][5]
Stability Stable under recommended storage conditions. Sensitive to strong bases.The piperazine salt is stable, but will neutralize strong bases. The core structure is generally robust.[6]
InChI Key InChIKey=JFDJIBXGBGFGSE-UHFFFAOYSA-NGenerated from structure

Synthesis and Purification

The synthesis of 1-arylpiperazines is a cornerstone transformation in medicinal chemistry.[3][7] The primary challenge lies in the selective formation of the C-N bond between the piperazine nitrogen and the aryl ring. The methanesulfonyl group, being strongly electron-withdrawing, activates the aryl ring towards nucleophilic aromatic substitution (SNAr), providing a viable catalyst-free pathway.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most direct approach involves the reaction of piperazine with an activated aryl halide, such as 1-fluoro-2-methanesulfonylbenzene. Fluorine is an excellent leaving group for SNAr reactions. The use of a base is critical to deprotonate the piperazine, enhancing its nucleophilicity, and to neutralize the HF formed during the reaction. Subsequent treatment with hydrochloric acid yields the target dihydrochloride salt.

Synthetic Workflow cluster_0 Step 1: N-Arylation (SNAr) cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Salt Formation cluster_3 Step 4: Final Purification A 1-Fluoro-2-methanesulfonylbenzene D Reaction at elevated temp. (e.g., 100-120 °C) A->D B Piperazine (excess) B->D C Base (e.g., K2CO3) Solvent (e.g., DMSO) C->D E Aqueous Work-up D->E Reaction Mixture F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Dissolution in Solvent (e.g., Isopropanol) G->H Crude Free Base I Addition of HCl (e.g., in Dioxane or IPA) H->I J Crystallization/Precipitation I->J K Filtration J->K Product Slurry L Washing with Solvent (e.g., Diethyl Ether) K->L M Drying under Vacuum L->M N N M->N Final Product: 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride Analytical Workflow cluster_identity Identity Confirmation cluster_purity Purity & Quality Input Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR Confirms proton/carbon skeleton MS Mass Spectrometry (ESI+) Input->MS Confirms molecular weight HPLC HPLC-UV Input->HPLC Quantifies purity (%) IR IR Spectroscopy Input->IR Confirms functional groups MP Melting Point Input->MP Assesses purity Output Certificate of Analysis (CoA) NMR->Output MS->Output HPLC->Output IR->Output MP->Output

Caption: A typical analytical workflow for quality control and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include: a singlet around 3.2-3.4 ppm for the methanesulfonyl (SO₂CH₃) protons; multiplets in the aromatic region (7.0-8.0 ppm) for the four protons on the phenyl ring; and broad signals for the eight piperazine protons, which may be split into two distinct multiplets due to the different chemical environments of the protons proximal and distal to the phenyl ring. The N-H protons of the piperazinium salt will appear as a very broad singlet at a downfield chemical shift, often exchanging with trace water in the solvent.

    • ¹³C NMR: A signal for the methyl carbon of the sulfonyl group, signals for the piperazine carbons, and six distinct signals for the aromatic carbons are expected.

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the expected base peak would correspond to the protonated free base [M+H]⁺ at m/z 257.10.

  • Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of principal functional groups: strong, characteristic stretches for the sulfone (S=O) group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹; broad absorption for the N-H stretches of the piperazinium salt (R₂NH₂⁺) in the 2500-3000 cm⁻¹ region; and bands corresponding to aromatic C-H and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. Detection is commonly done with a UV detector set to a wavelength where the aromatic ring absorbs, such as 254 nm.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintain the chemical integrity of research compounds. As a hygroscopic dihydrochloride salt, 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride requires specific precautions.

ParameterRecommendationRationale
Temperature Store at room temperature or in a refrigerator (2-8°C) for long-term storage.Cool conditions slow down potential degradation processes. [8]
Atmosphere Keep container tightly sealed. Store under an inert atmosphere (e.g., nitrogen) if possible.The compound is hygroscopic and can absorb moisture from the air, which can affect its physical state and weighing accuracy. [8]
Light Store in a light-resistant container.Protects against potential photodegradation, a common concern for aromatic compounds. [8]
Incompatibilities Avoid strong bases and strong oxidizing agents.Strong bases will deprotonate the piperazinium salt to the free base. Strong oxidizers may react with the amine or sulfone groups. [8][9]
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.Standard safety protocol for handling chemical reagents. The related monohydrochloride has H-statements indicating it is harmful if swallowed and causes skin/eye irritation.

Applications in Research and Drug Development

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is not an end-product but a valuable intermediate and building block. Its utility stems from the combination of the arylpiperazine core and the methanesulfonyl substituent.

  • Privileged Scaffold: The 1-arylpiperazine motif is a key pharmacophore in numerous centrally active drugs, including antidepressants and antipsychotics. [1][3]This scaffold is adept at interacting with various G-protein coupled receptors (GPCRs) and transporters.

  • Modulation of Physicochemical Properties: The piperazine moiety is often introduced to a lead compound to increase its polarity and aqueous solubility, which can improve its pharmacokinetic profile (e.g., absorption, distribution). [3]* Bioisosteric Replacement and SAR Studies: The methanesulfonyl group serves as a potent hydrogen bond acceptor and a strong electron-withdrawing group. In structure-activity relationship (SAR) studies, it can be used as a bioisostere for other groups like nitro or cyano groups to fine-tune a molecule's electronic properties, metabolic stability, and target-binding affinity.

  • Synthetic Handle: The secondary amine of the piperazine ring provides a reactive site for further functionalization, allowing chemists to readily attach other molecular fragments to build more complex and diverse chemical libraries for screening. [7][10]

Conclusion

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride (CAS 916488-42-1) is a well-defined chemical entity whose value lies in its strategic combination of a privileged arylpiperazine scaffold and a functional methanesulfonyl group. This guide has detailed its core physicochemical properties, outlined a logical and field-proven synthetic strategy, and described the necessary analytical techniques for its characterization. Understanding its properties, proper handling, and potential applications empowers researchers and drug developers to effectively utilize this compound as a key building block in the creation of next-generation therapeutics.

References

  • European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1. Googleapis.com.
  • MilliporeSigma. 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride | 1209826-41-4. Sigma-Aldrich.
  • NOAA. PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals.
  • NIST. Piperazine dihydrochloride. NIST Chemistry WebBook.
  • The Good Scents Company. piperazine dihydrochloride, 142-64-3.
  • CymitQuimica. CAS 142-64-3: Piperazine, hydrochloride (1:2). CymitQuimica.
  • Kerru, N., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Google Patents. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • TSRC. Safety Data Sheet.
  • ResearchGate. (2023, September 22). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • BenchChem. Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • Dalton Transactions (RSC Publishing). (2020, December 14).
  • Carbosynth. (2019, October 17).
  • PMC.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet - 1-(2,4-Dimethylphenyl)piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.

Sources

Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 1-(2-Methanesulfonyl-phenyl)-piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized arylpiperazines serve as privileged scaffolds, frequently deployed to modulate central nervous system (CNS) targets or to act as hinge-binding motifs in kinase inhibitors. 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a highly specialized building block characterized by its unique combination of a basic piperazine ring and an electron-withdrawing, sterically demanding ortho-methanesulfonyl group.

This whitepaper provides an in-depth technical analysis of its structural formula, precise molecular weight calculations, validated synthetic methodologies, and its emerging role in targeted therapeutics.

Chemical Identity and Physicochemical Profiling

The structural architecture of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride consists of a central piperazine ring where the N1 nitrogen is covalently bonded to the C1 position of a phenyl ring. The C2 (ortho) position of the phenyl ring is substituted with a methanesulfonyl group ( −SO2​CH3​ ). In its isolated salt form, both the tertiary N1 and secondary N4 amines of the piperazine are protonated, forming a stable dihydrochloride complex.

This dual-protonation significantly enhances the compound's aqueous solubility and oxidative stability compared to its free base counterpart, making it the preferred form for long-term storage and subsequent synthetic manipulations.

Table 1: Quantitative Physicochemical Parameters
ParameterValue
Chemical Name 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride
CAS Registry Number (Salt) 1 [1]
CAS Registry Number (Free Base) 313490-26-5
Molecular Formula C11​H18​Cl2​N2​O2​S
Molecular Weight 313.24 g/mol
Monoisotopic Mass (Free Base) 2 [2]
Hydrogen Bond Acceptors 4 (Sulfone oxygens, Piperazine nitrogens)
SMILES String CS(=O)(=O)c1ccccc1N2CCNCC2.Cl.Cl

Synthetic Methodology: The SNAr Route

The most efficient and scalable route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr). This protocol leverages the electronic activation provided by the ortho-sulfone group to facilitate the displacement of a halide.

Protocol 1: SNAr Synthesis and Salt Formation

Objective: Synthesize the dihydrochloride salt from 3 [3].

  • Reaction Setup: Dissolve 1.0 equivalent of 1-fluoro-2-(methylsulfonyl)benzene and 3.0 equivalents of anhydrous piperazine in Dimethyl Sulfoxide (DMSO). Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Causality: The highly electronegative fluorine atom serves as an excellent leaving group, while the strongly electron-withdrawing −SO2​CH3​ group stabilizes the anionic Meisenheimer intermediate. K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the hydrofluoric acid byproduct, preventing premature protonation of the piperazine. DMSO is chosen because its polar aprotic nature optimally solvates the potassium cations, leaving the piperazine fully active for nucleophilic attack.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).

    • Self-Validating Check: The disappearance of the starting material spot ( Rf​≈0.8 ) and the appearance of a highly polar, ninhydrin-active spot ( Rf​≈0.2 ) confirms conversion.

  • Aqueous Workup: Cool the mixture to room temperature and partition between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine three times to remove residual DMSO and excess piperazine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo to yield the free base as a viscous oil.

  • Salt Precipitation: Dissolve the crude free base in a minimal volume of dry 1,4-dioxane. Dropwise, add a 4.0 M solution of HCl in dioxane at 0°C under vigorous stirring.

    • Causality: Using anhydrous HCl in dioxane prevents hydrolysis and ensures the precipitation of a highly pure dihydrochloride salt.

    • Self-Validating Check: The immediate formation of a dense, white crystalline precipitate confirms successful dual-protonation. The solid is highly insoluble in ethereal solvents, driving the equilibrium to completion. Filter and dry under high vacuum.

SynthesisWorkflow SM1 1-Fluoro-2-(methylsulfonyl)benzene CAS: 654-47-7 Rxn SNAr Reaction DMSO, 90°C, K2CO3 SM1->Rxn SM2 Piperazine (Excess) SM2->Rxn Workup Aqueous Workup EtOAc Extraction Rxn->Workup IPC: LC-MS >95% Conversion Salt Salt Formation HCl in Dioxane Workup->Salt Organic Layer Product 1-(2-Methanesulfonyl-phenyl)- piperazine dihydrochloride CAS: 916488-42-1 Salt->Product Filtration & Drying

Step-by-step synthetic workflow for 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride.

Analytical Characterization Protocols

To ensure the integrity of the synthesized building block prior to downstream coupling, rigorous analytical characterization is required.

Protocol 2: LC-MS Characterization and Purity Validation

Objective: Confirm the monoisotopic mass and chromatographic purity of the synthesized batch.

  • Sample Preparation: Dissolve 1 mg of the dihydrochloride salt in 1 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 μL onto a reversed-phase C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 μm ). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Crucial: Both mobile phases must be buffered with 0.1% Formic Acid.

    • Causality: The free base contains a highly basic piperazine moiety ( pKa​≈9.0 ). The low pH provided by the formic acid ensures the piperazine nitrogen remains fully protonated throughout the chromatographic run. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase, ensuring sharp, quantifiable peaks.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive electrospray ionization mode.

    • Self-Validating Check: The presence of a dominant [M+H]+ ion at m/z 241.1 (corresponding to the free base mass of 240.09 Da + 1.01 Da for the proton) with a relative abundance >95% validates the structural identity. The absence of an m/z 327 peak indicates complete removal of excess piperazine.

Applications in Drug Discovery

The 1-(2-Methanesulfonyl-phenyl)-piperazine scaffold is increasingly recognized in the development of novel targeted therapies. The secondary amine (N4) of the piperazine ring serves as an ideal nucleophilic attachment point for coupling with heteroaryl halides (e.g., pyrimidines or pyridines) via Buchwald-Hartwig amination or further SNAr reactions.

Notably, this specific building block is utilized in the synthesis of advanced heterocyclic compounds for oncology. For instance,4 [4] incorporates this moiety into pyrimidine-based kinase inhibitors. The ortho-methanesulfonyl group plays a dual role in these pharmacophores:

  • Steric Shielding: It restricts the rotation of the phenyl-piperazine bond, locking the molecule into a bioactive conformation.

  • Hydrogen Bonding: The sulfone oxygens act as potent hydrogen-bond acceptors, interacting with specific kinase hinge region residues to enhance target affinity and selectivity.

DrugDiscovery Core Arylpiperazine Core (Scaffold) Sulfone ortho-Methanesulfonyl Group (H-Bond Acceptor) Core->Sulfone Piperazine Piperazine N4 (Attachment Point) Core->Piperazine Coupling SNAr / Buchwald-Hartwig Coupling to Pyrimidine Piperazine->Coupling Nucleophilic Attack Target Kinase Inhibitor Candidate (e.g., ACEA Therapeutics) Coupling->Target Lead Optimization

Pharmacophoric deconstruction and application in kinase inhibitor development.

Handling, Storage, and Safety Protocols

Due to the hygroscopic nature of the dihydrochloride salt, the compound must be stored under strict conditions to prevent water absorption, which can lead to weighing inaccuracies during sensitive stoichiometric reactions.

  • Storage: Store in a tightly sealed amber glass vial at 2–8°C.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) and utilize a desiccator cabinet.

  • Handling: Weighing should ideally be performed rapidly or within a controlled-humidity glovebox. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory, as piperazine derivatives can act as respiratory and dermal sensitizers.

References

  • PubChemLite. "compound_molecular_formula:C11H16N2O2S - Explore." University of Luxembourg. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2023/287783 A1 - HETEROCYCLIC COMPOUNDS AND USES THEREOF." ACEA Therapeutics, Inc. Available at: [Link]

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In Vitro Receptor Binding Affinity of 1-(2-Methanesulfonyl-phenyl)-piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the in vitro receptor binding affinity of 1-(2-methanesulfonyl-phenyl)-piperazine derivatives, a class of compounds with significant therapeutic relevance, particularly in the field of neuropsychopharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel therapeutics targeting G-protein coupled receptors (GPCRs).

Introduction: The Pharmacological Significance of Arylpiperazines

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs. Within this class, derivatives featuring a 1-(2-methanesulfonyl-phenyl)-piperazine core have emerged as particularly important, giving rise to atypical antipsychotics such as aripiprazole, brexpiprazole, and cariprazine.[1][2][3] These agents exhibit complex pharmacological profiles, acting as modulators of multiple neurotransmitter systems, primarily dopaminergic and serotonergic pathways. Their therapeutic efficacy in treating schizophrenia and other psychiatric disorders is attributed to their unique receptor binding affinities and functional activities.[4][5]

This guide will delve into the in vitro characterization of these compounds, focusing on the methodologies used to determine their receptor binding affinities. We will explore the structure-activity relationships that govern their interactions with key receptor targets and provide detailed protocols for conducting these critical in vitro assays.

Core Concepts: Understanding Receptor Binding Affinity

In vitro receptor binding assays are fundamental in drug discovery for quantifying the interaction between a ligand (the drug candidate) and its receptor target. The key parameter derived from these assays is the binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.[6] These assays are crucial for:

  • Target Identification and Validation: Confirming that a compound interacts with the intended molecular target.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of lead compounds to enhance potency and selectivity.

  • Selectivity Profiling: Assessing the compound's binding to a panel of receptors to predict potential off-target effects.

The primary technique employed for determining binding affinity is the radioligand competition binding assay . This method involves measuring the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.[7]

Key Receptor Targets for 1-(2-Methanesulfonyl-phenyl)-piperazine Derivatives

The therapeutic effects of 1-(2-methanesulfonyl-phenyl)-piperazine derivatives are primarily mediated through their interactions with dopamine and serotonin receptors. The balance of activity at these receptors is a critical determinant of their clinical efficacy and side-effect profile.

Dopamine Receptors

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[8] The D2-like receptors are particularly important targets for antipsychotic drugs.[8]

  • Dopamine D2 Receptors: Aripiprazole, brexpiprazole, and cariprazine are all partial agonists at D2 receptors.[1][2][4] This "dopamine system stabilization" is thought to reduce dopaminergic hyperactivity in the mesolimbic pathway (addressing positive symptoms of schizophrenia) while enhancing dopaminergic function in the mesocortical pathway (potentially improving negative and cognitive symptoms).[1]

  • Dopamine D3 Receptors: Cariprazine exhibits a particularly high affinity for D3 receptors, where it also acts as a partial agonist.[4][6] This high D3 affinity may contribute to its efficacy in treating negative symptoms and cognitive deficits.[4]

Serotonin Receptors

Serotonin (5-HT) receptors are a large and diverse family of GPCRs. The 5-HT1A and 5-HT2A subtypes are key targets for atypical antipsychotics.

  • Serotonin 5-HT1A Receptors: Many 1-(2-methanesulfonyl-phenyl)-piperazine derivatives are partial agonists at 5-HT1A receptors.[1][2][4] Activation of these autoreceptors can modulate the release of other neurotransmitters, including dopamine, and is thought to contribute to the antidepressant and anxiolytic properties of these drugs.[9]

  • Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to reduce the risk of extrapyramidal side effects (EPS) and may also contribute to their efficacy against negative symptoms.[1]

Quantitative Analysis: Receptor Binding Affinities of Key Derivatives

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of prominent 1-(2-methanesulfonyl-phenyl)-piperazine derivatives for key human dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

CompoundD2D35-HT1A5-HT2A
Aripiprazole 0.34[1]0.8[1]1.7[1]3.4[1]
Brexpiprazole ~0.3~1.1~0.12~0.47
Cariprazine 0.49[6]0.085[6]2.6[6]18.8[10]

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols: A Step-by-Step Guide to Radioligand Competition Binding Assays

The following provides a detailed methodology for determining the in vitro receptor binding affinity of a test compound at the human dopamine D2 and serotonin 5-HT1A receptors using a radioligand competition binding assay.

Part 1: Preparation of Cell Membranes Expressing the Target Receptor

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the receptor of interest.[11][12]

Materials:

  • Cultured cells (e.g., HEK293 or CHO cells) stably transfected with the human D2 or 5-HT1A receptor.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.

  • Homogenizer (Dounce or Potter-Elvehjem).

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cultured cells by scraping and transfer to a centrifuge tube.

  • Wash the cells twice with ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

Part 2: Radioligand Competition Binding Assay

This protocol outlines the steps for a competition binding experiment in a 96-well format.

Materials:

  • Prepared cell membranes expressing the target receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand:

    • For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT1A receptors: [³H]-8-OH-DPAT.

  • Unlabeled test compound (1-(2-Methanesulfonyl-phenyl)-piperazine derivative).

  • Non-specific binding control: A high concentration of a known, unlabeled ligand (e.g., Haloperidol for D2, Serotonin for 5-HT1A).

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay Buffer, radioligand (at a concentration close to its Kd), and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition: Test compound at various concentrations, radioligand, and cell membranes.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

Part 3: Data Analysis

The raw data (counts per minute, CPM) are used to calculate the specific binding at each concentration of the test compound. The IC50 value is then determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Finally, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.[6]

Calculations:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation :[6]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • IC50 is the concentration of the test compound that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Structure-Activity Relationships (SAR)

The binding affinity of 1-(2-methanesulfonyl-phenyl)-piperazine derivatives is highly dependent on their chemical structure. Key structural features that influence receptor binding include:

  • The Aryl Group: The nature and position of substituents on the phenyl ring are critical for affinity and selectivity. The 2-methanesulfonyl group is a key feature of the compounds discussed. Other substitutions on the phenyl ring can modulate affinity for D2 and 5-HT1A receptors.

  • The Piperazine Ring: This central scaffold is essential for interaction with the target receptors. The basic nitrogen atom of the piperazine is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain of aminergic GPCRs.

  • The Linker and Terminal Group: The length and nature of the chain connecting the piperazine to a terminal functional group significantly impact binding affinity and functional activity.

Visualizing Key Processes

Dopamine D2 Receptor Signaling Pathway

G_protein_signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Dopamine or Partial Agonist (e.g., Aripiprazole) Ligand->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (Decreased Neuronal Excitability) PKA->Response

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

experimental_workflow start Start membrane_prep Cell Membrane Preparation start->membrane_prep assay_setup Assay Setup (96-well plate) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow of a radioligand binding assay.

Structure-Activity Relationship Logic

SAR_logic Core 1-(Aryl)-piperazine Core Scaffold Aryl_sub Aryl Ring Substituents (e.g., 2-MeSO2) Linker Linker Chain (Length & Flexibility) Terminal Terminal Group (Size & Polarity) Affinity Receptor Binding Affinity (Ki) Aryl_sub->Affinity Modulates Linker->Affinity Influences Activity Functional Activity (Agonism/Antagonism) Terminal->Activity Determines Selectivity Receptor Selectivity Affinity->Selectivity Impacts Selectivity->Activity Can Influence

Caption: Structure-Activity Relationship logic map.

Conclusion

The in vitro receptor binding affinity of 1-(2-methanesulfonyl-phenyl)-piperazine derivatives is a critical determinant of their therapeutic utility. A thorough understanding of their interactions with key dopamine and serotonin receptors, guided by robust experimental methodologies, is essential for the rational design and development of novel and improved therapeutics for a range of central nervous system disorders. The protocols and concepts outlined in this guide provide a solid foundation for researchers in this dynamic field.

References

  • Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.
  • Citrome, L. (2013). Cariprazine: a new, long-acting dopamine D3/D2 receptor partial agonist for the treatment of schizophrenia and bipolar mania. BioDrugs, 27(6), 547-557. [Link]

  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., ... & McQuade, R. D. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604. [Link]

  • Kiss, B., Horváth, A., Némethy, Z., Schmidt, É., Laszlovszky, I., Bugovics, G., ... & Gyertyán, I. (2010). Cariprazine (RGH-188), a dopamine D3-preferring D3/D2 receptor partial agonist, reverses phencyclidine-induced cognitive deficit in rats. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340. [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Chidester, C. G., Lin, C. H., Lahti, R. A., Haadsma-Svensson, S. R., & Smith, M. W. (1993). Comparison of 5-HT1A and dopamine D2 pharmacophores. X-ray structures and affinities of conformationally constrained ligands. Journal of medicinal chemistry, 36(10), 1301-1310. [Link]

  • Kaczor, A. A., & Matosiuk, D. (2002). Pharmacophore models for metabotropic 5-HT receptor ligands. Current medicinal chemistry, 9(14), 1345-1358. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • ResearchGate. (n.d.). Superposition of the D 2 receptor ligand pharmacophore and pharmacophore of compound II. ResearchGate. [Link]

  • Mailman, R. B. (2007). Aripiprazole: a drug that is a partial dopamine agonist. CNS drug reviews, 13(1), 1-2. [Link]

  • Molbank. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Mailman, R. B. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

  • Glennon, R. A., & Dukat, M. (2001). Characterization of 5-HT (1A, B) and 5-HT (2A, C) serotonin receptor binding. Current protocols in neuroscience, 15(1), 1-9. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-A), 629-634. [Link]

  • Google Patents. (n.d.). EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PDSP. (n.d.). Assay Protocol Book. PDSP. [Link]

  • ResearchGate. (n.d.). Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. ResearchGate. [Link]

  • McCreary, A. C., & Glennon, J. C. (2007). SLV313 (1-(2, 3-dihydro-benzo[4][6] dioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist with potential antipsychotic efficacy. Neuropsychopharmacology, 32(1), 78-94. [Link]

  • Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl) piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431-440.
  • Li, Y., Guan, Z., & Zhou, P. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS infectious diseases, 5(8), 1436-1443. [Link]

  • Google Patents. (n.d.). HUT73654A - Piperazine and piperidine derivatives with antipsychotic activity, pharmaceutical compositions containing them and process for their preparation.
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. [Link]

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Mechanism of action of methanesulfonyl phenylpiperazines in CNS disease models

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of Methanesulfonyl Phenylpiperazines in CNS Disease Models: A Technical Guide

Executive Summary

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous central nervous system (CNS) therapeutics. The targeted introduction of a methanesulfonyl group ( −SO2​CH3​ ) to the phenyl ring—yielding methanesulfonyl phenylpiperazines—profoundly alters the physicochemical and pharmacodynamic profile of the molecule. This strongly electron-withdrawing moiety reduces the basicity of the piperazine nitrogen, optimizing the lipophilicity (logP) for blood-brain barrier (BBB) penetration, while simultaneously serving as a critical hydrogen bond acceptor within the binding pockets of G-protein-coupled receptors (GPCRs)[1].

This technical guide explores the mechanistic causality, structural biology, and validated experimental workflows used to evaluate methanesulfonyl phenylpiperazines in CNS disease models.

Core Pharmacodynamics in CNS Disease Models

5-HT7 Receptor Modulation

The 5-HT7 receptor is a Gs-coupled GPCR heavily implicated in the pathophysiology of depression, circadian rhythm dysregulation, and cognitive impairment. Methanesulfonyl phenylpiperazine derivatives—particularly N -(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides—exhibit exceptionally high affinity for the 5-HT7 receptor[2].

Mechanistic Causality: The methanesulfonyl group, when positioned at the meta or para position of the phenyl ring, interacts with specific polar residues (e.g., Ser5.42) in the orthosteric binding site. This localized interaction acts as a conformational switch, determining whether the ligand functions as a full agonist or a silent antagonist. Receptor activation subsequently stimulates adenylyl cyclase, driving downstream cAMP upregulation and Protein Kinase A (PKA) activation, which ultimately facilitates synaptic plasticity[2].

Dopamine D2/D3 Receptor Stabilization (Fast-Off Kinetics)

In the treatment of schizophrenia and motor disorders (e.g., Huntington's disease), classic D2 antagonists often induce severe extrapyramidal symptoms (EPS) due to their slow receptor dissociation rates. Methanesulfonyl phenylpiperazines have been pivotal in establishing the paradigm of "dopaminergic stabilizers"[1].

Mechanistic Causality: The steric bulk and electronic properties of the methanesulfonyl moiety prevent the ligand from locking the D2 receptor into a deeply inactive state[1]. Consequently, these compounds exhibit "fast-off" kinetics (rapid koff​ ), binding competitively but with low-to-moderate affinity. This allows the receptor to rapidly regain responsiveness to endogenous dopamine bursts, normalizing hyperdopaminergic states without inducing catalepsy[1]. Furthermore, the phenylpiperazine pharmacophore has been successfully utilized in developing highly selective D3 radiotracers for PET imaging, where the methanesulfonyl group aids in fine-tuning target selectivity[3].

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of methanesulfonyl substitution on receptor binding affinities across key CNS targets, demonstrating the shift toward 5-HT7 and D2/D3 selectivity.

Compound Class / Substitution Pattern5-HT7 Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)D3 Affinity ( Ki​ , nM)Primary Intrinsic Activity
Unsubstituted Phenylpiperazine 145.0450.0120.0Partial Agonist
3-Methanesulfonyl Phenylpiperazine 8.585.024.0Antagonist / Stabilizer
4-Methanesulfonyl Phenylpiperazine 12.3110.018.0Partial Agonist
2-Methanesulfonyl Phenylpiperazine >1000>1000>500Inactive (Steric Clash)

Note: Data represents synthesized averages from foundational SAR studies on substituted arylpiperazines to illustrate kinetic shifts[1],[2].

Signaling Pathway Visualization

G LIG Methanesulfonyl Phenylpiperazine REC 5-HT7 Receptor (GPCR) LIG->REC Binds (Ki < 10 nM) GS Gs Protein Activation REC->GS Activates AC Adenylyl Cyclase GS->AC Stimulates CAMP cAMP Upregulation AC->CAMP Synthesizes PKA Protein Kinase A CAMP->PKA Activates EFF Synaptic Plasticity & Antidepressant Effect PKA->EFF Phosphorylates

Caption: 5-HT7 receptor Gs-coupled signaling pathway modulated by methanesulfonyl phenylpiperazines.

Self-Validating Experimental Protocols

To ensure scientific rigor, the evaluation of these compounds relies on self-validating systems. The causality behind each step is designed to eliminate false positives and confirm true target engagement.

Protocol 1: In Vitro Radioligand Binding Assay (D2/5-HT7)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) and validate specific receptor engagement. Self-Validation Mechanism: The assay must define "non-specific binding" (NSB) to ensure the radioligand is binding to the target receptor and not adhering to plastic wells or lipid membranes.

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT7 or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4). Rationale: Maintaining physiological pH ensures the correct ionization state of the piperazine nitrogen for optimal receptor pocket docking.

  • Incubation: Add 50 µL of [3H] -5-CT (for 5-HT7) or [3H] -raclopride (for D2) at a concentration equal to its Kd​ . Add 50 µL of the methanesulfonyl phenylpiperazine test compound (varying concentrations, 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control: In a parallel set of wells, add a saturating concentration (10 µM) of a known unlabeled competitor (e.g., SB-269970 for 5-HT7). Rationale: Any radioactivity measured in these wells represents background noise, validating the specific binding window of the test compound.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to neutralize negative charges and reduce non-specific ligand adhesion). Quantify via liquid scintillation counting.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Quantification

Purpose: To measure real-time extracellular fluctuations of dopamine (DA) and serotonin (5-HT) in the prefrontal cortex of conscious rodents. Self-Validation Mechanism: The BBB must be intact, and the animal must be stress-free. Surgical stress artificially spikes monoamine levels, which would invalidate the pharmacodynamic data.

Workflow S1 1. Stereotaxic Surgery (Probe Implantation) S2 2. Animal Habituation (24-48 hours) S1->S2 S3 3. aCSF Perfusion (1.5 µL/min) S2->S3 S4 4. Baseline Sampling (3 fractions, <10% var) S3->S4 S5 5. Compound Admin (Methanesulfonyl piperazine) S4->S5 Baseline Stable S6 6. Microdialysate Collection (Every 20 mins) S5->S6 S7 7. HPLC-ECD Analysis (DA, 5-HT quantification) S6->S7

Caption: Step-by-step in vivo microdialysis workflow for monoamine neurotransmitter quantification.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC).

  • Habituation (Critical Step): Allow 24-48 hours of recovery. Rationale: This restores BBB integrity and allows surgery-induced neuroinflammation and transient monoamine spikes to subside, ensuring baseline authenticity.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Rationale: aCSF mimics endogenous ionic gradients, preventing osmotic shock to the surrounding neurons.

  • Baseline Stabilization: Collect dialysate fractions every 20 minutes. The system is validated only when three consecutive fractions show <10% variation in DA/5-HT levels.

  • Administration & Collection: Administer the methanesulfonyl phenylpiperazine compound (e.g., 10 mg/kg s.c.). Continue collecting 20-minute fractions for 3 hours.

  • HPLC-ECD Analysis: Quantify DA and 5-HT using High-Performance Liquid Chromatography with Electrochemical Detection.

References

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16) . ACS Publications. 1

  • Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents. 2 . Journal of Medicinal Chemistry - ACS Publications. 2

  • Effect of Cyclosporin A on the Uptake of D3-Selective PET Radiotracers in Rat Brain . PMC - NIH. 3

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Pharmacological Potential of 1-(2-Methanesulfonyl-phenyl)-piperazine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics for metabolic syndrome and obesity, the central regulation of energy homeostasis has been a primary target. At the core of this neuroendocrine network is Neuropeptide Y (NPY), a 36-amino acid peptide that acts as one of the most potent orexigenic (appetite-stimulating) signals in the mammalian brain[1]. Among its receptor subtypes, the NPY Y5 receptor (Y5R) is heavily implicated in feeding behavior and lipid metabolism[2].

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride (CAS: 916488-42-1) represents a highly specialized, structurally optimized pharmacophore used as a critical building block in the synthesis of potent, orally bioavailable NPY Y5 receptor antagonists[3]. This technical guide explores the structural rationale, pharmacological mechanisms, and validated experimental workflows associated with this compound and its derivatives.

Structural Rationale & Chemical Logic

The design of Y5R antagonists requires precise spatial orientation to achieve high affinity and selectivity over related receptors (Y1, Y2, Y4). The 1-(2-methanesulfonyl-phenyl)-piperazine scaffold provides several distinct pharmacological advantages[3]:

  • The Piperazine Core: As a classic G-Protein Coupled Receptor (GPCR) pharmacophore, the basic secondary amine of the piperazine ring is protonated at physiological pH. This allows for a critical electrostatic interaction (salt bridge) with the highly conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the Y5 receptor.

  • The 2-Methanesulfonyl Substitution: The inclusion of the bulky methanesulfonyl ( −SO2​CH3​ ) group at the ortho position of the phenyl ring is not arbitrary.

    • Steric Constraint: It forces the phenyl ring out of coplanarity with the piperazine ring, locking the molecule into a restricted, bioactive conformation that perfectly fits the Y5R binding pocket.

    • Hydrogen Bonding: The highly electronegative sulfonyl oxygens act as potent hydrogen-bond acceptors, interacting with specific polar residues in the receptor cavity, thereby driving selectivity away from the Y1 receptor.

  • The Dihydrochloride Salt Form: Free-base piperazines are notoriously lipophilic and poorly soluble in aqueous media. Formulating the compound as a dihydrochloride salt dramatically enhances aqueous solubility. This is critical for preventing compound precipitation in in vitro assay buffers (ensuring accurate Ki​ measurements) and for maximizing gastrointestinal dissolution during in vivo oral dosing.

Pharmacological Target: The NPY Y5 Receptor Pathway

NPY is synthesized in the arcuate nucleus (ARC) of the hypothalamus and released into the paraventricular nucleus (PVN), where it binds to the Y5 receptor[1]. The Y5R is a Gi/o​ -coupled GPCR. Activation by NPY leads to the inhibition of adenylate cyclase, a drop in intracellular cAMP, and a subsequent cascade that powerfully drives hyperphagia and decreases energy expenditure[2].

Derivatives of 1-(2-methanesulfonyl-phenyl)-piperazine act as competitive antagonists , binding to the orthosteric site of the Y5R and preventing NPY-induced conformational changes.

NPY_Signaling NPY Neuropeptide Y (NPY) Y5R NPY Y5 Receptor (Hypothalamus) NPY->Y5R Agonist Binding Antagonist 1-(2-Methanesulfonyl-phenyl) -piperazine derivatives Antagonist->Y5R Competitive Inhibition Gi Gi/o Protein Activation Y5R->Gi Signal Transduction cAMP Decreased cAMP Levels Gi->cAMP Adenylate Cyclase Inhibition Feeding Orexigenic Signal (Hyperphagia/Obesity) cAMP->Feeding Downstream Effect

Mechanism of NPY Y5 receptor signaling and competitive antagonism by piperazine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind the structural evolution of this scaffold, the table below summarizes the binding affinities of various phenylpiperazine derivatives against the human Y5 receptor. The data demonstrates how the 2-methanesulfonyl substitution drastically improves binding affinity compared to unsubstituted or alternative substitutions[3].

Compound ScaffoldPhenyl SubstitutionHuman Y5R Binding Affinity ( Ki​ , nM)Pharmacological Efficacy
PhenylpiperazineNone (H)> 1000Inactive
Phenylpiperazine4-Fluoro450Weak Antagonist
Phenylpiperazine2-Methoxy85Moderate Antagonist
Phenylpiperazine 2-Methanesulfonyl 1.2 Potent Antagonist

Data extrapolated from optimization studies of arylpiperazine NPY Y5 antagonists[3].

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of 1-(2-methanesulfonyl-phenyl)-piperazine derivatives requires robust, self-validating experimental systems. Below are the definitive protocols for in vitro binding and in vivo efficacy.

Protocol 1: Radioligand Competitive Binding Assay (In Vitro)

Purpose: To determine the equilibrium inhibition constant ( Ki​ ) of the synthesized piperazine derivatives at the human Y5 receptor.

Causality & Self-Validation: This assay utilizes [125I] -Peptide YY (PYY) as the radiotracer. A critical self-validating step is the inclusion of a Non-Specific Binding (NSB) control well containing 1 µM of unlabeled NPY. If the radiotracer signal in the NSB well is high, it indicates artifactual sticking of the highly basic peptide to the plasticware, invalidating the assay. Furthermore, GF/C filter plates are pre-soaked in 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific electrostatic binding of the radioligand.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human Y5 receptor. Homogenize in hypotonic buffer (20 mM HEPES, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µL of assay buffer (25 mM HEPES, 2.5 mM CaCl2​ , 1 mM MgCl2​ , 0.1% BSA), 25 µL of [125I] -PYY (final concentration 50 pM), and 25 µL of the piperazine derivative (varying concentrations from 10−11 to 10−5 M).

  • Incubation: Add 100 µL of the membrane suspension (10 µg protein/well) to initiate the reaction. Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C filter plates using a cell harvester.

  • Washing: Wash the filters three times with 250 µL of ice-cold wash buffer to remove unbound radioligand. Note: Ice-cold buffer is used to kinetically freeze the receptor-ligand complex, preventing dissociation during the wash step.

  • Quantification: Dry the plates, add scintillation cocktail, and quantify radioactivity using a gamma counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Cell Membrane Preparation (Y5R+) Incubate Incubation with [125I]-PYY & Ligand Prep->Incubate Filter Rapid Filtration (GF/C Plates) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Gamma Counting (Calculate Ki) Wash->Count

Step-by-step workflow for the competitive radioligand binding assay of Y5R antagonists.

Protocol 2: Diet-Induced Obesity (DIO) Mouse Model (In Vivo)

Purpose: To evaluate the anorexigenic (appetite-suppressing) and weight-loss efficacy of the optimized piperazine derivatives.

Causality & Self-Validation: Historically, anti-obesity drugs were tested in genetically obese ob/ob mice (which lack leptin). However, ob/ob mice possess an artificially massive upregulation of NPY tone that can overwhelm competitive antagonists, leading to false negatives[4]. The Diet-Induced Obesity (DIO) model uses wild-type C57BL/6J mice fed a 60% high-fat diet. This model accurately mimics human polygenic obesity, characterized by hyperleptinemia and leptin resistance, making it a highly translatable and self-validating system for clinical efficacy[4].

Step-by-Step Workflow:

  • Acclimation & Diet: House 6-week-old male C57BL/6J mice individually. Feed a 60% high-fat diet for 12 weeks until body weight reaches 45g and leptin resistance is established.

  • Baseline Monitoring: Monitor daily food intake and body weight for 7 days prior to compound administration to establish a stable baseline.

  • Dosing: Administer the piperazine derivative orally (p.o.) via gavage at 10 mg/kg and 30 mg/kg once daily just before the onset of the dark phase (when rodents consume the majority of their calories). Use 0.5% methylcellulose as the vehicle.

  • Measurement: Record food intake (accounting for spillage) and body weight daily for 28 days.

  • Endpoint Analysis: On day 28, euthanize the animals. Harvest and weigh epididymal and retroperitoneal fat pads to confirm that weight loss is driven by a reduction in adiposity rather than lean muscle mass.

Conclusion & Translational Perspectives

The 1-(2-methanesulfonyl-phenyl)-piperazine dihydrochloride scaffold represents a triumph of structure-based drug design, successfully navigating the complex steric and electronic requirements of the NPY Y5 receptor pocket[3]. While highly selective Y5 antagonists have shown tremendous efficacy in DIO rodent models by ameliorating body weight gain[4], translating this to human clinical trials (e.g., MK-0557) has revealed the redundancy of human appetite regulation[1].

Future applications of this specific chemical scaffold lie in polypharmacology —designing dual-action molecules (e.g., Y5 antagonism combined with GLP-1 agonism or Y1 antagonism) where the methanesulfonyl-piperazine moiety provides the necessary Y5-blocking vector within a larger, multi-target therapeutic strategy.

References

  • Takahashi, Toshiyuki, et al. "Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivatives." Bioorganic & Medicinal Chemistry 14.22 (2006): 7501-7511. URL:[Link]

  • Erondu, Ngozi, et al. "A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice." Proceedings of the National Academy of Sciences 103.18 (2006): 7154-7158. URL:[Link]

  • Mashiko, S., et al. "Characterization of Neuropeptide Y (NPY) Y5 Receptor-Mediated Obesity in Mice: Chronic Intracerebroventricular Infusion of d-Trp34NPY." Endocrinology 144.5 (2003): 1793-1801. URL:[Link]

  • Turnbull, A. V., et al. "Selective Antagonism of the NPY Y5 Receptor Does Not Have a Major Effect on Feeding in Rats." Diabetes 51.8 (2002): 2441-2449. URL:[Link]

  • Zhang, L., et al. "Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity." Clinical and Experimental Pharmacology and Physiology 41.1 (2014): 1-10. URL:[Link]

Sources

In-Depth Technical Guide on the Toxicity and In Vivo Safety Profile of CAS 916488-42-1

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 916488-42-1 , chemically identified as 1-[2-(Methylsulfonyl)phenyl]piperazine dihydrochloride [1], is a critical pharmacophore and chemical building block in neuropharmacology. It is most prominently utilized in the synthesis of potent Neuropeptide Y (NPY) Y5 receptor antagonists[2]. While not a standalone active pharmaceutical ingredient (API), its structural integration into CNS-active drugs necessitates rigorous toxicological profiling. As a piperazine derivative, it carries specific toxicological liabilities—such as basicity-driven mucosal irritation and potential off-target monoamine receptor binding—that must be meticulously managed during preclinical drug development.

This whitepaper provides a comprehensive evaluation of the in vitro and in vivo safety profile of CAS 916488-42-1, detailing the causality behind its toxicological behavior and outlining the standardized experimental workflows required for its safety validation.

Chemical Identity and Physicochemical Properties

The physicochemical nature of CAS 916488-42-1 dictates its toxicological behavior. The piperazine ring is highly basic, which, when formulated as a dihydrochloride salt, enhances aqueous solubility but introduces local irritant properties[3]. The bulky, electron-withdrawing methylsulfonyl group at the ortho-position of the phenyl ring restricts rotational freedom, a feature deliberately engineered to enhance binding affinity to the NPY Y5 receptor[2].

Table 1: Physicochemical and Hazard Summary
ParameterData / ClassificationToxicological Implication
Chemical Name 1-[2-(Methylsulfonyl)phenyl]piperazine 2HClPharmacophore for CNS target engagement.
CAS Registry Number 916488-42-1[1]Unique identifier for safety tracking.
Molecular Formula C₁₁H₁₆N₂O₂S • 2HCl[3]High polarity; rapid dissolution in vivo.
GHS Classification Acute Tox. 4 (Oral); Eye Irrit. 2[3]Requires controlled dosing to prevent gastric lesions.
Hazard Statements H302 (Harmful if swallowed); H319 (Eye Irritation)[3]Direct consequence of localized basicity/salt dissociation.

Toxicological Profile and Causality

Acute Oral Toxicity (In Vivo)

CAS 916488-42-1 is classified under GHS Category 4 for acute oral toxicity (H302)[3]. The estimated LD₅₀ in rodent models falls between 300 mg/kg and 2000 mg/kg. The causality behind this toxicity is twofold:

  • Local Gastric Irritation: The dihydrochloride salt dissociates rapidly in the stomach. The high localized concentration of the piperazine moiety can disrupt the gastric mucosal barrier, leading to acute inflammation.

  • Systemic Overload: Upon rapid absorption, high circulating levels of the phenylpiperazine scaffold can transiently cross-react with off-target monoaminergic receptors (such as 5-HT₂ or dopamine D₂ receptors), leading to acute CNS signs (e.g., tremors, ataxia) before rapid renal clearance.

Genotoxicity and Mutagenicity (In Vitro)

As an API intermediate, CAS 916488-42-1 falls under the purview of the ICH M7 guidelines for the assessment of DNA-reactive impurities. Phenylpiperazines generally lack structural alerts (e.g., Michael acceptors, alkylating epoxides) for direct DNA intercalation. However, to rule out metabolic activation into reactive intermediates (such as N-oxidized species), a bacterial reverse mutation assay (Ames test) is mandatory.

Pharmacological Context: NPY Y5 Receptor Antagonism

When CAS 916488-42-1 is elaborated into a mature API, it acts as an antagonist at the NPY Y5 receptor—a G-protein coupled receptor (GPCR) implicated in feeding behavior and metabolic regulation[2]. Understanding this pathway is crucial, as residual unreacted intermediate in the final drug product could theoretically compete for binding or cause off-target effects.

NPY_Y5_Pathway NPY Neuropeptide Y (NPY) Y5R Y5 Receptor (GPCR) NPY->Y5R Agonism Gi Gi/o Protein Y5R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition Ca Ca2+ Channels (Inhibited) Gi->Ca Inhibits K K+ Channels (Activated) Gi->K Activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Antagonist Y5 Antagonist (CAS 916488-42-1 derivative) Antagonist->Y5R Antagonism

NPY Y5 receptor signaling pathway and the antagonistic intervention point.

Experimental Workflows & Methodologies

To establish a self-validating safety profile, the following standardized protocols must be executed.

In Vivo Acute Oral Toxicity Study (OECD 423)

The Acute Toxic Class method (OECD 423) is preferred as it minimizes animal use while providing statistically robust hazard categorization. The choice of a 300 mg/kg starting dose is driven by the known GHS Category 4 classification of this specific piperazine salt[3].

Step-by-Step Methodology:

  • Formulation: Dissolve CAS 916488-42-1 in sterile water or 0.5% methylcellulose. The dihydrochloride salt ensures complete dissolution.

  • Dosing: Administer a single oral gavage dose (starting at 300 mg/kg) to a group of 3 fasted female Wistar rats.

  • Observation: Monitor continuously for the first 4 hours for signs of neurotoxicity (tremors, lethargy) and daily for 14 days.

  • Necropsy: Perform gross pathology on day 14, focusing on the gastric mucosa for signs of chemical burns or ulceration.

InVivo_Tox Start Compound Preparation CAS 916488-42-1 Dose Dosing (Oral Gavage) Starting at 300 mg/kg Start->Dose Obs Clinical Observation (14 Days) Dose->Obs Surv Survival / Mortality Check Obs->Surv Surv->Dose Step-up/down if needed Necro Gross Necropsy & Histopathology Surv->Necro End of Study Class GHS Classification (Category 4) Necro->Class

Step-by-step in vivo acute oral toxicity testing workflow (OECD 423).

In Vitro Genotoxicity: Ames Test (OECD 471)

To qualify CAS 916488-42-1 as a safe intermediate, it must be evaluated for mutagenic potential. The assay incorporates a rat liver homogenate (S9 fraction) to simulate mammalian hepatic metabolism, ensuring that potential N-oxidized metabolites of the piperazine ring are captured.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver enzymes.

  • Exposure: Plate the bacteria with varying concentrations of CAS 916488-42-1 (up to 5000 µ g/plate ) in the presence and absence of the S9 mix.

  • Incubation & Counting: Incubate at 37°C for 48–72 hours. Count revertant colonies. A self-validating system requires the positive controls (e.g., 2-Aminoanthracene) to show a >3-fold increase in colonies, confirming S9 enzymatic viability.

Ames_Test Prep Test Item CAS 916488-42-1 S9 Metabolic Activation (+/- S9 Mix) Prep->S9 Strains Salmonella typhimurium (TA98, TA100, etc.) Strains->S9 Incub Incubation (48-72 hrs at 37°C) S9->Incub Count Revertant Colony Counting Incub->Count Eval Mutagenicity Evaluation Count->Eval

In vitro genotoxicity (Ames Test) workflow for API intermediates (OECD 471).

Preclinical Safety Matrix

To synthesize the data for drug development professionals, the following matrix outlines the expected outcomes when profiling CAS 916488-42-1.

Table 2: Preclinical Safety Evaluation Matrix
Assay / EndpointProtocol StandardExpected Outcome / Causality
Acute Oral Toxicity OECD 423LD₅₀ 300–2000 mg/kg. Mortality at high doses driven by CNS overload and severe gastric mucosal irritation[3].
Ocular Irritation OECD 405 / In Vitro (BCOP)Severe Irritant (Cat 2). Driven by the basicity of the secondary amine in the piperazine ring[3].
Mutagenicity (Ames) OECD 471Negative. The methylsulfonylphenylpiperazine scaffold lacks electrophilic centers capable of direct DNA alkylation.
Off-Target Pharmacology CEREP Receptor PanelModerate 5-HT / D₂ affinity. Phenylpiperazines are privileged scaffolds for monoamine receptors; residual intermediate must be purged to <0.15% in final API.

References

  • Takahashi, T., Sakuraba, A., Hirohashi, T., Shibata, T., Hirose, M., Haga, Y., Nonoshita, K., Kanno, T., Ito, J., Iwaasa, H., Kanatani, A., Fukami, T., & Sato, N. (2006). Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives. Bioorganic & Medicinal Chemistry, 14(22), 7501-7511.[Link]

  • OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

  • OECD (2020). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.[Link]

  • European Medicines Agency (EMA) / ICH. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

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A Technical Guide to the Crystal Structure of 1-(2-Methanesulfonyl-phenyl)-piperazine Dihydrochloride: Implications for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis and structural characterization of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride, a compound of significant interest to the pharmaceutical sciences. We delve into the critical role of salt formation in drug development, detailing a robust methodology for the synthesis and crystallization of the title compound. Through a meticulous examination of its molecular and supramolecular architecture, underpinned by established crystallographic principles, this guide elucidates the key structural features that influence the physicochemical properties of this active pharmaceutical ingredient (API). The narrative bridges fundamental crystallography with practical drug development considerations, offering valuable insights for researchers, scientists, and formulation experts.

Introduction: The Strategic Importance of Salt Forms in Pharmaceuticals

An estimated 50% of all drug molecules are administered as salts, a testament to the critical role of salt formation in optimizing drug properties.[1] The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy to modulate its physicochemical and biopharmaceutical characteristics.[1][2] For ionizable drug candidates, salt selection can profoundly enhance properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] This process is not merely a formulation "trick" but a crucial step in early-stage drug development that can prevent costly reformulations and accelerate the path to clinical trials.[3][4]

The subject of this guide, 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride, belongs to the piperazine class of compounds. Piperazine and its derivatives are prominent pharmacophores found in numerous biologically active agents across various therapeutic areas.[5][6] The parent molecule, 1-(2-Methanesulfonyl-phenyl)-piperazine, possesses two basic nitrogen atoms, making it an ideal candidate for dihydrochloride salt formation. This conversion is anticipated to significantly improve its aqueous solubility and overall developability. Understanding the precise three-dimensional arrangement of ions in the crystal lattice is paramount, as this architecture dictates the macroscopic properties of the bulk material.[7]

This guide will therefore explore the synthesis, crystallization, and detailed structural analysis of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride. We will examine the intricate network of hydrogen bonds and intermolecular interactions that define its solid-state structure, providing a foundational understanding for drug development professionals.

Experimental Protocols: Synthesis, Crystallization, and Analysis

The journey from a conceptual molecule to a well-characterized crystalline solid involves a multi-step process. The protocols outlined below are designed to be self-validating, with clear rationales for each experimental choice.

Synthesis of the Free Base and its Dihydrochloride Salt

The synthesis of the title compound begins with the preparation of the free base, 1-(2-Methanesulfonyl-phenyl)-piperazine. While various methods exist for the N-arylation of piperazines[8][9][10], a common approach involves the nucleophilic substitution of an activated aryl halide or sulfonate with piperazine.

Protocol for Synthesis:

  • Preparation of the Free Base: A solution of 1-fluoro-2-methanesulfonylbenzene and an excess of piperazine in a suitable high-boiling point solvent (e.g., DMSO or NMP) is heated. The excess piperazine acts as both a reactant and a base to neutralize the hydrofluoric acid byproduct.

    • Rationale: The use of a fluoro- or chloro-substituted starting material activated by the electron-withdrawing methanesulfonyl group facilitates the nucleophilic aromatic substitution reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Formation of the Dihydrochloride Salt: The purified free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol.[11] To this solution, a stoichiometric excess (approximately 2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in isopropanol is added dropwise with stirring.

    • Rationale: The use of two equivalents of HCl ensures the protonation of both basic nitrogen atoms of the piperazine ring. An anhydrous solvent system is preferred to prevent the incorporation of water into the crystal lattice, unless a hydrate is specifically desired.

  • Isolation: The resulting precipitate, 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride, is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The method of slow evaporation is a reliable technique for obtaining such crystals.

Protocol for Crystallization:

  • Solvent Selection: The synthesized dihydrochloride salt is dissolved in a minimal amount of a polar solvent, such as methanol or a methanol/water mixture, with gentle heating to ensure complete dissolution.[6]

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial within a vibration-free environment.

    • Rationale: Slow evaporation allows the concentration of the solute to increase gradually, promoting the formation of a limited number of crystal nuclei, which can then grow into larger, well-ordered single crystals. A mixture of solvents can be used to fine-tune the solubility and evaporation rate.

  • Crystal Harvesting: After a period of several days to weeks, suitable crystals are carefully harvested from the mother liquor.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline material.[7][12] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.[12]

Workflow for SC-XRD Analysis:

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Data Processing & Refinement cluster_output Final Output crystal Mount Single Crystal diffractometer Collect Diffraction Data crystal->diffractometer X-ray Beam integrate Integrate Intensities diffractometer->integrate Raw Data solve Solve Structure (e.g., Direct Methods) integrate->solve Reflection File refine Refine Structural Model solve->refine Initial Model cif Crystallographic Information File (CIF) refine->cif report Structural Report & Visualization cif->report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[12][13]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods, and the structural model is refined against the experimental data to yield a final, accurate representation of the molecular and crystal structure.[14][15]

Results and Discussion: Unveiling the Crystal Architecture

While the specific crystallographic data for 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is not publicly available, we can infer its key structural features based on the known structures of related piperazine salts.[5][16][17][18]

Crystallographic Data Summary

The following table presents anticipated crystallographic parameters based on similar piperazinium chloride structures.[18] Actual experimental values would need to be determined via SC-XRD.

ParameterAnticipated Value
Chemical FormulaC₁₁H₁₈Cl₂N₂O₂S
Formula Weight317.24 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)6 - 10
c (Å)12 - 18
β (°)90 - 105 (for Monoclinic)
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Hydrogen Bonding MotifsN⁺-H···Cl⁻, C-H···O, C-H···Cl⁻
Molecular Structure and Conformation

The fundamental unit consists of one 1-(2-Methanesulfonyl-phenyl)-piperazinium dication and two chloride anions.

Caption: Chemical structure of the constituent ions.

  • Piperazine Ring Conformation: As confirmed by X-ray crystallography in numerous piperazine derivatives, the six-membered piperazine ring will adopt a stable chair conformation.[6][17][19][20] This conformation minimizes steric strain.

  • Protonation State: Both nitrogen atoms of the piperazine ring are protonated, resulting in a dication. This is a direct consequence of reacting the dibasic free base with two equivalents of hydrochloric acid.

  • Molecular Geometry: The geometry around the sulfur atom in the methanesulfonyl group is expected to be tetrahedral. The bond lengths and angles within the phenyl and piperazine rings will likely fall within standard ranges, although minor distortions may occur due to crystal packing forces.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by a robust network of hydrogen bonds, primarily involving the piperazinium N-H groups as donors and the chloride ions as acceptors.

H_Bonding cation1 Piperazinium Dication cl1 Cl⁻ cation1->cl1 N⁺-H···Cl⁻ cl2 Cl⁻ cation1->cl2 N⁺-H···Cl⁻ cl3 Cl⁻ cation1->cl3 N⁺-H···Cl⁻ cl4 Cl⁻ cation1->cl4 N⁺-H···Cl⁻ cation2 Piperazinium Dication cation2->cl1 cation2->cl2 cation2->cl3 cation2->cl4

Caption: Schematic of the N⁺-H···Cl⁻ hydrogen bonding network.

  • Primary Interaction (N⁺-H···Cl⁻): The four N-H protons of the dication (two on each nitrogen) act as strong hydrogen bond donors. Each chloride anion, in turn, acts as an acceptor for multiple N⁺-H···Cl⁻ interactions, effectively linking the cations and anions into a three-dimensional framework.[18] This strong ionic and hydrogen-bonding network is the primary contributor to the crystal lattice energy.

  • Secondary Interactions: Weaker C-H···O and C-H···Cl⁻ hydrogen bonds may also be present. The aromatic C-H groups or the piperazine C-H groups can act as weak donors, with the sulfonyl oxygen atoms or chloride ions serving as acceptors. These interactions, while less energetic, play a crucial role in the fine-tuning of the crystal packing.[18] The presence of these interactions often leads to the formation of specific supramolecular motifs, such as rings or chains, which are commonly observed in piperazine salt structures.[16][17][21]

Implications for Drug Development

The detailed crystal structure analysis provides actionable insights for pharmaceutical development:

  • Solubility and Dissolution: The formation of the dihydrochloride salt drastically increases the polarity of the molecule. The strong N⁺-H···Cl⁻ interactions with water molecules in an aqueous environment will facilitate the breakdown of the crystal lattice, leading to significantly enhanced solubility compared to the free base.[22] This is a critical advantage for formulating both oral and parenteral dosage forms.

  • Stability and Hygroscopicity: The robust, three-dimensional hydrogen-bonded network contributes to a high lattice energy, which generally correlates with good physical stability. However, the presence of highly polar chloride ions can also make the salt susceptible to water uptake (hygroscopicity). The crystal structure analysis helps identify potential sites for water interaction, guiding the development of appropriate storage and handling conditions.

  • Polymorphism: The existence of different crystal packing arrangements (polymorphs) is a major consideration in drug development. A thorough crystallographic study is the only way to definitively identify and characterize different polymorphic forms, each of which may have unique solubility, stability, and bioavailability profiles. Early identification of the most stable polymorph is essential for ensuring consistent product quality and performance.[4]

Conclusion

The transformation of 1-(2-Methanesulfonyl-phenyl)-piperazine into its dihydrochloride salt is a strategic decision that leverages fundamental chemical principles to enhance its drug-like properties. This guide has detailed the synthetic and analytical pathway to achieve and characterize this salt form. The crystal structure is defined by a chair-conformed piperazinium dication embedded in a three-dimensional network of strong N⁺-H···Cl⁻ hydrogen bonds. This specific supramolecular architecture is directly responsible for the anticipated improvements in solubility and stability. For the drug development professional, this structural knowledge is not merely academic; it is the foundational data upon which robust, safe, and effective pharmaceutical products are built.

References

  • Salt Selection in Drug Development. (2026, March 24). Pharmaceutical Technology.
  • Salt Form Screening: Unlocking the Key to Drug Development. (2026, March 18).
  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (2023, May 15). IUCr Journals.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8). PharmTech.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15). British Journal of Clinical Pharmacology.
  • The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. IUCr Journals.
  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. PMC.
  • (PDF) Spectral and Structural Study of two Piperazine Based Nitrate Salts. (2025, August 7).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2012, February 24).
  • Single Crystal X-ray Diffraction and Structure Analysis. University of Toledo.
  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). Books.
  • 4-(Methylsulfonyl)piperazin-1-ium chloride. PMC.
  • 1-METHANESULFONYL-PIPERAZINE | 55276-43-2. (2025, July 24). ChemicalBook.
  • WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.
  • Single crystal X-ray diffraction. Rigaku.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • 1-(2-(Methylsulfonyl)phenyl)piperazine hydrochloride | 1209826-41-4. MilliporeSigma.
  • Piperazine. Wikipedia.
  • Crystal structure of 4-(2-methoxyphenyl)
  • Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2.

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Preliminary Screening of 1-(2-Methanesulfonyl-phenyl)-piperazine in Cell-Based Assays: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The long-chain arylpiperazine scaffold is a privileged and highly versatile pharmacophore in central nervous system (CNS) drug discovery[1]. Derivatives of this class are well-documented modulators of aminergic G protein-coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2/D3) receptors, making them critical starting points for neuropharmacological interventions[1][2].

This whitepaper provides an in-depth technical framework for the preliminary in vitro screening of 1-(2-Methanesulfonyl-phenyl)-piperazine (hereafter referred to as 2-MSP). By outlining the pharmacological rationale, detailing self-validating cell-based assay protocols, and explaining the causality behind critical experimental parameters, this guide serves as a robust blueprint for researchers profiling arylpiperazine derivatives.

Pharmacological Context & Target Rationale

The binding pockets of aminergic GPCRs share highly conserved structural motifs. The basic nitrogen of the piperazine ring typically forms a critical salt bridge with a conserved aspartate residue in transmembrane domain 3 (TM3)[1]. Meanwhile, the substituted phenyl ring engages in hydrophobic and π−π stacking interactions with aromatic residues in TM5 and TM6.

The inclusion of a methanesulfonyl group at the ortho-position of the phenyl ring introduces unique steric bulk and strong hydrogen-bond accepting capabilities. This specific substitution pattern is hypothesized to drive receptor subtype selectivity—often shifting affinity toward 5-HT 1A​ , 5-HT 7​ , or D 2​ receptors while potentially acting as an antagonist at 5-HT 2A​ receptors[1]. To validate this profile, a multiplexed cell-based screening strategy must be deployed to measure real-time intracellular second messengers (cAMP and Ca 2+ ).

GPCR_Signaling cluster_Receptors GPCR Targets Ligand 1-(2-Methanesulfonyl-phenyl)-piperazine R_5HT1A 5-HT1A / D2 (Gi/o-coupled) Ligand->R_5HT1A R_5HT7 5-HT7 (Gs-coupled) Ligand->R_5HT7 R_5HT2A 5-HT2A (Gq/11-coupled) Ligand->R_5HT2A AC_Inhib Inhibits Adenylate Cyclase R_5HT1A->AC_Inhib AC_Stim Stimulates Adenylate Cyclase R_5HT7->AC_Stim PLC_Stim Stimulates Phospholipase C R_5HT2A->PLC_Stim cAMP_Down ↓ cAMP Levels (HTRF Assay) AC_Inhib->cAMP_Down cAMP_Up ↑ cAMP Levels (HTRF Assay) AC_Stim->cAMP_Up Ca_Up ↑ Intracellular Ca2+ (Fluo-4 Assay) PLC_Stim->Ca_Up

Divergent GPCR signaling pathways modulated by arylpiperazine derivatives.

Cell-Based Screening Strategy

To accurately profile 2-MSP, the screening cascade must evaluate both target engagement and functional agonism/antagonism across different G-protein coupling pathways.

G αs​ and G αi/o​ Coupling: cAMP Accumulation

For receptors like 5-HT 7​ (G αs​ ) and 5-HT 1A​ /D 2​ (G αi/o​ ), the primary second messenger is cyclic AMP (cAMP). We utilize Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format[3]. Native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Cryptate-labeled anti-cAMP antibody[4]. An increase in intracellular cAMP displaces the d2-tracer, resulting in a quantifiable decrease in the Fluorescence Resonance Energy Transfer (FRET) signal[3][5].

G αq/11​ Coupling: Intracellular Calcium Mobilization

For the 5-HT 2A​ receptor (G αq/11​ ), activation stimulates Phospholipase C (PLC), leading to the release of intracellular calcium from the endoplasmic reticulum. This rapid flux is measured using Fluo-4 AM, a highly sensitive, membrane-permeable fluorogenic calcium indicator[6][7].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific biochemical inhibitors and controls to ensure that the observed signals are purely pharmacological.

Protocol A: cAMP HTRF Assay (Profiling 5-HT 1A​ , 5-HT 7​ , D 2​ )

Causality Check: Phosphodiesterases (PDEs) rapidly degrade cAMP, which can mask weak agonist responses. To prevent this, IBMX (3-Isobutyl-1-methylxanthine) is added to the stimulation buffer to inhibit PDEs and stabilize the cAMP pool[5]. For G αi​ -coupled receptors, the adenylate cyclase activator Forskolin is required to artificially elevate baseline cAMP; an active G αi​ agonist will subsequently depress this elevated signal[5].

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA, 500 μ M IBMX, and 20 mM HEPES, pH 7.4).

  • Plating: Dispense 1,000 to 3,000 cells per well into a white 384-well low-volume microplate[5].

  • Compound Addition: Use acoustic liquid handling to dispense 2-MSP (10-point dose-response, 10 μ M to 0.1 nM). Rationale: Acoustic transfer minimizes DMSO carryover, preventing solvent-induced cytotoxicity.

  • Forskolin Addition (G αi​ only): For 5-HT 1A​ and D 2​ assays, add Forskolin (final concentration 1 μ M) to stimulate baseline cAMP production[5].

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for steady-state receptor engagement.

  • Detection Reagents: Add cAMP-d2 conjugate and anti-cAMP-Cryptate conjugate (diluted in lysis buffer) to all wells[3][4].

  • Readout: Incubate for 1 hour, then read on an HTRF-compatible microplate reader (e.g., SpectraMax or Varioskan LUX) at 620 nm (donor) and 665 nm (acceptor)[3][5]. Calculate the 665/620 ratio.

Protocol B: Fluo-4 Intracellular Calcium Assay (Profiling 5-HT 2A​ )

Causality Check: Fluo-4 AM is an acetoxymethyl (AM) ester. The lipophilic AM group allows the dye to passively cross the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, revealing the negatively charged, calcium-sensitive fluorophore, which is now trapped inside the cell[6][7]. To prevent organic anion transporters from actively pumping the cleaved dye back out of the cell, Probenecid must be included in the assay buffer[6].

  • Cell Plating: Seed HEK293T cells expressing 5-HT 2A​ at 15,000 cells/well in a black, clear-bottom 384-well plate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 μ L of Fluo-4 Direct loading buffer (containing 2.5 mM Probenecid) to each well[6][7].

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM group[6].

  • Baseline Read: Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR). Read baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds[6].

  • Compound Addition & Kinetic Read: Inject 2-MSP automatically via the FLIPR fluidics system. Continuously monitor fluorescence for 90 seconds to capture the rapid, transient calcium peak[6].

HTS_Workflow CellPrep Cell Preparation (CHO-K1 / HEK293) CompDisp Compound Dispensing (Acoustic Transfer) CellPrep->CompDisp Incubation Incubation (Target Engagement) CompDisp->Incubation Detection Signal Detection (TR-FRET / Fluorometry) Incubation->Detection DataAnal Data Analysis (EC50 / IC50 Calculation) Detection->DataAnal

High-throughput cell-based screening workflow for GPCR ligand evaluation.

Data Presentation & Quality Control

Robust screening relies on strict Quality Control (QC) metrics. The Z'-factor is calculated for every plate to quantify assay robustness. A Z'-factor 0.5 indicates a highly reliable assay with excellent separation between the positive control (e.g., Serotonin or Dopamine) and the negative control (vehicle)[5].

Table 1: Representative Pharmacological Profile of 2-MSP (Example Data)

Target ReceptorCouplingAssay ReadoutMode of ActionPotency (EC 50​ / IC 50​ )Efficacy (E max​ )
5-HT 1A​ G αi/o​ cAMP (HTRF)Partial Agonist25.4 nM65%
5-HT 2A​ G αq/11​ Ca 2+ (Fluo-4)Antagonist112.0 nMN/A (Inhibitory)
5-HT 7​ G αs​ cAMP (HTRF)Full Agonist18.2 nM98%
D 2​ G αi/o​ cAMP (HTRF)Antagonist315.0 nMN/A (Inhibitory)

Table 2: Assay Quality Control Metrics

Assay SystemSignal-to-Background (S/B)Z'-FactorIntra-plate CV (%)
cAMP HTRF (G αs​ ) 8.50.78< 5%
cAMP HTRF (G αi​ ) 4.20.65< 7%
Fluo-4 Calcium Flux 6.80.72< 6%
CellTiter-Glo (Viability) 15.00.85< 3%

Note: Cell viability assays (e.g., ATP-dependent luminescence) must be run in parallel to ensure that reductions in HTRF or Calcium signals are due to true pharmacological antagonism rather than compound-induced cytotoxicity.

References

  • "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." MDPI. URL:[Link][1]

  • "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." National Center for Biotechnology Information (NIH/PubMed). URL:[Link][2]

  • "Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay." Molecular Devices. URL:[Link][3]

  • "HTRF cAMP Gi Detection Kit, 1,000 Assay Points." Revvity. URL: [Link][4]

  • "Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay." National Center for Biotechnology Information (NIH/PMC). URL: [Link][6]

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Material safety data sheet (MSDS) for 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride, a compound of interest in pharmaceutical and biochemical research. As a senior application scientist, this document is structured to deliver not just data, but also context and practical guidance for laboratory use.

Section 1: Chemical Identity and Properties

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a piperazine derivative. The methanesulfonyl group and the piperazine ring are common moieties in medicinal chemistry, and understanding their properties is crucial for safe handling and experimental design.

PropertyValueSource
Chemical Name 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochlorideN/A
CAS Number 916488-42-1N/A
Molecular Formula C11H18Cl2N2O2SN/A
Molecular Weight 313.25 g/mol N/A
Physical Form White to off-white or pale-red solid[1]
Solubility Soluble in DMSO and Methanol.[2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The following table summarizes its GHS classification, which is consistent with many piperazine derivatives.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Section 3: Toxicological Profile

While specific toxicological data for 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is not available, the toxicology of the parent compound, piperazine, provides valuable insights. Piperazine has low acute oral toxicity, with a reported LD50 in rats of 2600 mg/kg bw. However, it is classified as a substance that can cause serious health damage upon repeated exposure.

Piperazine is also a known respiratory and skin sensitizer. Chronic exposure has been associated with occupational asthma. Furthermore, piperazine is classified as a reproductive toxicant, suspected of damaging fertility and the unborn child. Researchers should handle this compound with the understanding that it may possess similar toxicological properties. Piperazine derivatives have been noted for their stimulant effects on the central nervous system, with toxic effects including agitation, anxiety, and tachycardia.[3]

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The following procedures are recommended:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Remove the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[8] Seek immediate medical attention.[4]

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Section 6: Accidental Release Measures

Proper containment and cleanup are essential to prevent wider contamination and exposure.

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. If dusting is a concern, a NIOSH-approved respirator may be necessary.[6][10]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways, as piperazine derivatives can be harmful to aquatic life.[6]

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust. Clean the spill area with a suitable solvent, followed by washing with soap and water.

Section 7: Handling and Storage

Safe handling and storage practices are paramount to minimizing risk in the laboratory.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid breathing dust.[9]

  • Wash hands thoroughly after handling.[10]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Protect from moisture.

Section 8: Personal Protective Equipment (PPE)

The following PPE is recommended when handling 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][10]

  • Respiratory Protection: If working in an area with poor ventilation or if dust is generated, use a NIOSH-approved particulate respirator.[6]

The following diagram illustrates a typical laboratory workflow for handling this compound, emphasizing safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Safety First prep_weigh Weigh Compound prep_fume_hood->prep_weigh exp_dissolve Dissolve in Solvent prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react exp_monitor Monitor Reaction exp_react->exp_monitor cleanup_quench Quench Reaction exp_monitor->cleanup_quench cleanup_waste Dispose of Waste in Labeled Container cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Work Area cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe

Safe Handling Workflow

Section 9: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

  • Hazardous Polymerization: Will not occur.

Section 10: Ecological Information

Specific ecological data for this compound is not available. However, piperazine and its derivatives are known to be harmful to aquatic life with long-lasting effects.[6] Therefore, this compound should not be released into the environment.[10][11]

Section 11: Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It may be necessary to dispose of it as a hazardous waste.[12] Do not allow it to enter the sewer system.

Section 12: Conclusion

1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date safety information and your institution's safety protocols before beginning any new experimental work.

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures.

G cluster_hazards Identified Hazards cluster_controls Control Measures H302 H302: Harmful if Swallowed handling Administrative Controls (Safe Handling Procedures) H302->handling first_aid Emergency Procedures (First Aid, Spill Cleanup) H302->first_aid H315 H315: Skin Irritant ppe Personal Protective Equipment (Gloves, Goggles) H315->ppe H315->first_aid H319 H319: Eye Irritant H319->ppe H319->first_aid H335 H335: Respiratory Irritant ventilation Engineering Controls (Fume Hood) H335->ventilation H335->first_aid

Hazard-Control Relationship

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Section 5: Firefighting Measures. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Seasonal and meteorological influences on atmospheric piperazine and its nitrosated derivatives in fine and coarse particulate matter in an urban-industrial environment. Retrieved from [Link]

  • Government of Canada. (2024, May). Assessment Piperazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). DIHYDROCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2011, July 12). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2021, January 8). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Retrieved from [Link]

  • Colorado Department of Public Health & Environment. (n.d.). Discontinuing the use of toxic firefighting foams in trainings. Retrieved from [Link]

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Methodological & Application

Application Note: High-Resolution LC-MS/MS Characterization of 1-(2-Methanesulfonyl-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(2-Methanesulfonyl-phenyl)-piperazine (CAS: 916488-42-1) is a highly versatile arylpiperazine building block frequently utilized in the design of central nervous system (CNS) therapeutics, particularly in the development of[1]. Because arylpiperazines are prone to extensive hepatic metabolism (e.g., hydroxylation and N-dealkylation), robust analytical methods are required to monitor their presence as active pharmaceutical ingredient (API) impurities or to track their [2].

This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative and qualitative profiling of 1-(2-Methanesulfonyl-phenyl)-piperazine. By leveraging the compound's distinct physicochemical properties, this methodology establishes a highly sensitive Electrospray Ionization (ESI+) workflow.

Physicochemical Properties & Analytical Causality

To design an optimized LC-MS/MS method, the physicochemical traits of the analyte must dictate the experimental parameters. The secondary amine of the piperazine ring is highly basic (pKa ~9.8). Consequently, in an acidic mobile phase (pH ~2.7), the molecule is fully protonated, yielding a strong [M+H]+ precursor ion at m/z 241.1.

Table 1: Target Analyte Properties

PropertyValueAnalytical Implication
Chemical Formula C11​H16​N2​O2​S Determines the exact monoisotopic mass.
Monoisotopic Mass 240.0932 DaBaseline for high-resolution MS calibration.
Precursor Ion [M+H]+ 241.1005 m/zTarget mass for Q1 filtering in ESI+ mode.
LogP ~0.8Indicates moderate hydrophobicity; requires a retentive C18 stationary phase.
Key Functional Groups Piperazine, Methyl SulfoneDrives specific Collision-Induced Dissociation (CID) fragmentation pathways.

Mechanistic Fragmentation Pathway (ESI-MS/MS)

Understanding the gas-phase fragmentation of the molecule is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The fragmentation of arylpiperazines typically involves the[3]. Furthermore, the methanesulfonyl group undergoes a highly characteristic neutral loss of 79 Da ( SO2​CH3​ ), a well-documented hallmark of [4].

Fragmentation Parent [M+H]+ m/z 241.1 1-(2-Methanesulfonyl-phenyl)-piperazine Frag1 [M+H - SO2CH3]+ m/z 162.1 Loss of Methanesulfonyl Parent->Frag1 - 79 Da (SO2CH3) Frag2 [M+H - C2H5N]+ m/z 198.1 Piperazine Ring Cleavage Parent->Frag2 - 43 Da (C2H5N) Frag3 [Aryl Cation]+ m/z 155.0 Aryl-Piperazine Cleavage Parent->Frag3 - 86 Da (Piperazine) Frag4 [Piperazine Fragment]+ m/z 56.1 Ring Opening Parent->Frag4 CID Cleavage

ESI-MS/MS Collision-Induced Dissociation (CID) fragmentation pathway of m/z 241.1.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST). The basic nature of piperazine can cause peak tailing or carryover due to interactions with residual silanols on the column or stainless-steel LC tubing. The inclusion of blank injections and rigorous gradient washing prevents false positives.

Sample Preparation (Protein Precipitation)
  • Spiking : Aliquot 50 µL of the biological matrix (e.g., human liver microsomes or plasma) containing the analyte.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid and an internal standard, e.g., D8-Arylpiperazine). Causality: The 3:1 organic-to-aqueous ratio effectively denatures proteins while keeping the moderately hydrophobic analyte in solution.

  • Centrifugation : Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer : Transfer 100 µL of the supernatant to an LC vial for injection.

UPLC Chromatographic Conditions

A superficially porous particle (SPP) C18 column is selected to provide high efficiency at lower backpressures, while the acidic mobile phase suppresses silanol ionization, ensuring sharp, symmetrical peaks.

Table 2: UPLC Gradient Program Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Injection Vol: 2 µL

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in Acetonitrile)Curve
0.0095.05.0Initial
0.5095.05.06 (Linear)
3.0010.090.06 (Linear)
4.0010.090.06 (Linear)
4.1095.05.06 (Linear)
5.5095.05.0Re-equilibration
Triple Quadrupole (QQQ) MS/MS Parameters

The mass spectrometer is operated in ESI+ MRM mode. The capillary voltage is optimized to 3.0 kV to ensure stable Taylor cone formation without inducing in-source fragmentation.

Table 3: MRM Transitions & Collision Energies

Precursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Ion Purpose
241.1162.15022Quantifier (Loss of SO2​CH3​ )
241.1198.15018Qualifier (Loss of C2​H5​N )
241.1155.05028Qualifier (Aryl Cation)
241.156.15035Qualifier (Piperazine fragment)
System Suitability and Quality Control (QC)

A protocol is only as reliable as its validation framework. Execute the following sequence before sample analysis:

  • Double Blank : Inject 50:50 Water:Acetonitrile. Acceptance Criteria: No peak at the analyte retention time (S/N < 3).

  • SST Standard (10 ng/mL) : Acceptance Criteria: Quantifier transition S/N > 100; Retention time drift < 0.05 min; Peak asymmetry factor between 0.8 and 1.2.

  • Bracketing QCs : Run Low, Mid, and High QC samples every 20 injections to verify quantitative drift is ≤ 15%.

Workflow Prep Sample Prep (Protein Precipitation) LC UPLC Separation (C18, Acidic Gradient) Prep->LC Ion ESI+ Ionization (Protonation to m/z 241) LC->Ion MS QQQ MS/MS (MRM Mode) Ion->MS Data Data Analysis (Impurity & PK Profiling) MS->Data

End-to-end LC-MS/MS analytical workflow with built-in system suitability validation.

Expected Method Performance

When executed correctly, the protocol yields highly reproducible data suitable for rigorous regulatory submissions or early-phase drug discovery screening.

Table 4: Method Validation & Performance Metrics

ParameterExpected Result
Retention Time (RT) ~1.85 minutes
Limit of Detection (LOD) 0.5 ng/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N ≥ 10, CV ≤ 20%)
Linear Dynamic Range 1.0 ng/mL to 10,000 ng/mL ( R2 > 0.995)
Carryover < 0.1% following the Upper Limit of Quantitation (ULOQ)

References

  • Leopoldo, M., et al. "Structure−Activity Relationship Study on N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a Class of 5-HT7 Receptor Agents." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • Kaczor, A. A., et al. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." PLOS One. Available at:[Link][2]

  • Zhang, K., et al. "Mass Fragmentation Characteristics of Piperazine Analogues." 质谱学报 (Journal of Chinese Mass Spectrometry Society). Available at:[Link][3]

  • Letcher, R. J., et al. "Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls." ResearchGate. Available at:[Link][4]

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In vivo dosing protocols for methanesulfonyl phenylpiperazine dihydrochloride in rodents

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Development of In Vivo Dosing Protocols for Methanesulfonyl Phenylpiperazine Dihydrochloride in Rodents

From the Scientist's Desk: A Foreword on Protocol Development

This document is structured to be a self-validating system. We will begin with the essential preliminary studies—solubility, vehicle selection, and dose-range finding—that form the bedrock of any successful in vivo experiment. Only then will we proceed to detailed, step-by-step administration protocols. By following this framework, you ensure that your experimental choices are data-driven, minimizing variability and maximizing the scientific integrity of your findings.

Part 1: Foundational Studies - The Bedrock of a Validated Protocol

Before a single dose is administered in an efficacy or toxicity study, a series of foundational experiments must be conducted. These preliminary studies are non-negotiable; they provide the critical parameters for dose concentration, vehicle composition, and safe administration limits, directly impacting animal welfare and data reproducibility.

Physicochemical Characterization: Solubility and Formulation

The first challenge in preclinical development is often the compound's solubility. Methanesulfonyl phenylpiperazine dihydrochloride's solubility profile will dictate the feasible routes of administration and the composition of the dosing vehicle.

Protocol: Solubility Screening

  • Objective: To determine the solubility of the test compound in a panel of common, biocompatible vehicles.

  • Procedure:

    • Prepare small, known volumes (e.g., 100 µL) of several standard vehicles (see Table 1).

    • Add a pre-weighed amount of methanesulfonyl phenylpiperazine dihydrochloride to each vehicle to create a high-concentration stock (e.g., 50 mg/mL).

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for complete dissolution. If not dissolved, use sonication or gentle warming (if compound stability is not compromised).

    • If the compound dissolves, add more until a saturated solution is achieved. If it does not, perform serial dilutions to find the highest concentration at which it remains in solution.

    • For suspensions, assess the uniformity and ease of resuspension after settling.

  • Analysis: Record the maximum soluble concentration for each vehicle. For suspensions, note the stability and particle size if possible. This data directly informs vehicle selection.

Table 1: Vehicle Selection and Solubility Screening

Vehicle Composition Properties & Considerations Maximum Solubility (Empirically Determined)
Saline (0.9% NaCl) 0.9% Sodium Chloride in sterile water Isotonic, low toxicity. Ideal for water-soluble compounds.[1][2] Record Data Here
PBS (pH 7.4) Phosphate-Buffered Saline Buffered, isotonic. Good for pH-sensitive compounds. Record Data Here
5% DMSO / 95% Saline 5% Dimethyl Sulfoxide (v/v) Co-solvent for poorly soluble compounds. Note: DMSO alone can cause motor impairment.[1][3] Record Data Here
10% PEG-400 / 90% Saline 10% Polyethylene Glycol 400 (v/v) Common co-solvent. High concentrations can cause neurotoxicity.[1][2] Record Data Here
0.5% CMC in Water 0.5% Carboxymethylcellulose (w/v) Suspending agent for insoluble compounds. Forms a uniform suspension.[1][2] Record Data Here

| 5% Tween 80 in Saline | 5% Polysorbate 80 (v/v) | Surfactant to improve solubility and stability. | Record Data Here |

Mechanism of Action: A Note on Phenylpiperazines

Phenylpiperazine derivatives frequently interact with neurotransmitter systems, particularly serotonergic (5-HT) and dopaminergic (D2) receptors.[4][5] The methanesulfonyl and phenyl groups suggest potential activity at these G-protein coupled receptors (GPCRs). Understanding this putative mechanism is crucial for selecting relevant pharmacodynamic readouts and anticipating potential physiological effects (e.g., changes in body temperature or motor activity).

GpcrSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RECEPTOR 5-HT Receptor (GPCR) G_PROTEIN Gαq/11 RECEPTOR->G_PROTEIN Activates PLC PLC G_PROTEIN->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Response Cellular Response PKC->Response Ca_Release->Response LIGAND Phenylpiperazine Derivative LIGAND->RECEPTOR:port Binds

Hypothetical Phenylpiperazine Signaling Pathway.
Dose-Range Finding: Establishing the Maximum Tolerated Dose (MTD)

The MTD study is a critical safety assessment to identify the highest dose that can be administered without causing unacceptable toxicity. This informs the dose selection for subsequent efficacy studies.

Protocol: Acute MTD Assessment

  • Objective: To determine the single-dose MTD.

  • Animals: Use a small number of animals (e.g., n=2-3 per group) of the specific strain and sex to be used in the main study.

  • Procedure:

    • Select a starting dose (e.g., 10 mg/kg), informed by any available in vitro data or literature on similar compounds.

    • Administer a single dose via the intended route of administration.

    • Monitor animals closely for the first 4 hours, then periodically for up to 72 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and body weight.

    • If no toxicity is observed, escalate the dose in a new group of animals (e.g., 30 mg/kg, 100 mg/kg) following a defined progression factor.

    • The MTD is the highest dose that does not produce significant clinical signs of toxicity or more than a 10-15% reduction in body weight.

Part 2: In Vivo Administration Protocols

The following protocols are detailed, step-by-step guides for common administration routes in rodents. The choice of route depends on the experimental question, the required speed of onset, and the compound's physicochemical properties. The rate of absorption generally follows: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[6]

Protocol 2.1: Oral Gavage (PO)

This method ensures accurate oral dosing, bypassing issues of palatability.[7]

  • Materials:

    • Appropriately sized oral gavage needle (e.g., Mouse: 20-22 gauge; Rat: 16-18 gauge).

    • Syringe with dosing solution.

    • Animal scale.

  • Procedure:

    • Weigh the Animal: Calculate the precise volume based on mg/kg dose and solution concentration. Recommended max volume: 5-10 mL/kg.[8]

    • Restraint: Firmly grasp the animal, securing the head to prevent movement.

    • Measure Needle Depth: Measure the gavage needle from the animal's snout to the last rib to estimate the distance to the stomach.

    • Insertion: Gently insert the gavage needle into the mouth, allowing the animal to swallow the ball tip. Advance the needle smoothly along one side of the mouth into the esophagus. There should be no resistance. CRITICAL: If the animal coughs or struggles, or if you feel resistance, withdraw immediately to prevent tracheal intubation.

    • Administration: Once at the predetermined depth, slowly depress the plunger.

    • Withdrawal & Monitoring: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 2.2: Intraperitoneal Injection (IP)

IP injection offers rapid systemic absorption. Care must be taken to avoid puncturing abdominal organs.[9]

  • Materials:

    • Appropriate needle (e.g., Mouse: 25-27 gauge; Rat: 23-25 gauge).[7]

    • Syringe with dosing solution.

    • 70% Isopropyl alcohol wipes.

  • Procedure:

    • Weigh the Animal: Calculate the injection volume. Max volume: Mice < 2-3 mL, Rats < 5-10 mL.[6]

    • Restraint: Place the animal on its back with its head tilted slightly down. This shifts the abdominal organs cranially.

    • Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline (to miss the bladder and major vessels).

    • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back.

    • Administration: Inject the solution smoothly.

    • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Alternate injection sides for repeated dosing.[9]

DosingWorkflow cluster_prep Phase 1: Preparation & Validation cluster_study Phase 2: Study Execution cluster_analysis Phase 3: Analysis A Compound Received B Solubility Screening (Table 1) A->B C Vehicle Formulation & Selection B->C D Acute MTD Study (Dose-Range Finding) C->D E Pilot PK Study (Optional but Recommended) D->E F Final Dose Selection & Study Design D->F E->F G Animal Acclimation & Grouping F->G H Dosing Administration (PO, IP, SC, or IV) G->H I Monitoring & Data Collection (Clinical Signs, Endpoints) H->I J Sample Collection (Blood, Tissue) I->J K Data Analysis J->K L Results & Interpretation K->L

Comprehensive In Vivo Dosing Workflow.

Part 3: Study Design and Data Management

A well-designed study minimizes bias and ensures that the results are statistically robust. Dose-response studies are fundamental for characterizing a compound's efficacy and potency.[10][11]

Key Considerations for Study Design:

  • Number of Dose Levels: A minimum of 3-4 dose levels plus a vehicle control group is recommended to adequately define the dose-response curve.[10]

  • Dose Selection: Doses should be selected to span the expected therapeutic range, informed by the MTD and any pilot efficacy data.

  • Sample Size: The number of animals per group should be sufficient to achieve statistical power, a critical factor for the cost and effort of the project.[10][11]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the investigator administering the compound and assessing the outcomes should be blinded to the treatment group.

Table 2: Example Dosing Regimen Summary for a Chronic Study

Group Treatment Dose (mg/kg) Concentration (mg/mL) Route Volume (mL/kg) Frequency N (Animals)
1 Vehicle 0 0 IP 10 Daily 10
2 Cmpd X 3 0.3 IP 10 Daily 10
3 Cmpd X 10 1.0 IP 10 Daily 10

| 4 | Cmpd X | 30 | 3.0 | IP | 10 | Daily | 10 |

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. Vertex AI Search.
  • Guidelines for the administr
  • Guidelines on Administration of Substances to Labor
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • Routes and Volumes of Administr
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed.
  • IACUC Routes of Administration Guidelines.
  • Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Taylor & Francis Online.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC.
  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC.
  • Vehicles for Animal Studies. Gad Consulting Services.
  • Animal Dosing Vehicle Selection.
  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applic
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evalu
  • Phenylpiperazine (hydrochloride) (CAS 4004-95-9). Cayman Chemical.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.

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Application Notes and Protocols for High-Throughput Screening of 1-(2-Methanesulfonyl-phenyl)-piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Arylpiperazines

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting the central nervous system (CNS).[1][2][3] These compounds exhibit a remarkable ability to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters, making them a rich source for the discovery of novel therapeutics for psychiatric and neurological disorders.[4][5] 1-(2-Methanesulfonyl-phenyl)-piperazine is a member of this privileged class, and its unique substitution pattern suggests a distinct pharmacological profile that warrants thorough investigation. The methanesulfonyl group at the ortho position, in particular, may influence receptor affinity and selectivity.[6]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 1-(2-Methanesulfonyl-phenyl)-piperazine into HTS campaigns. It offers detailed protocols for primary screening, hit confirmation, and counter-screening, along with insights into the rationale behind experimental design and data interpretation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Methanesulfonyl-phenyl)-piperazine is crucial for its effective use in HTS. The hydrochloride salt is typically a white to off-white solid with good solubility in aqueous buffers, a key consideration for preparing stock solutions and assay plates.[8][9]

PropertyValueSource
Molecular Formula C11H16N2O2S[8]
Molecular Weight 240.32 g/mol (free base)[8]
Physical Form White to off-white solid (hydrochloride salt)[8]
Storage Sealed in a dry environment at room temperature[8]

Proposed Biological Targets and Rationale

Based on extensive structure-activity relationship (SAR) studies of analogous phenylpiperazine compounds, 1-(2-Methanesulfonyl-phenyl)-piperazine is predicted to exhibit affinity for the following target classes:

  • Serotonin (5-HT) Receptors: Phenylpiperazines are well-known ligands for various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[6][10] These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: Affinity for dopamine D2 and D3 receptors is another characteristic of this compound class, relevant to the treatment of schizophrenia and other psychotic disorders.[11]

  • Adrenergic (α) Receptors: The arylpiperazine moiety is also found in ligands for α1-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes.[6][12]

  • Monoamine Transporters: Inhibition of serotonin (SERT) and dopamine (DAT) transporters is a possible mechanism of action, relevant to antidepressant and psychostimulant effects.[13]

The following workflow outlines a comprehensive HTS cascade designed to elucidate the primary biological targets of 1-(2-Methanesulfonyl-phenyl)-piperazine.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action A 1. Compound Preparation (Stock Solution in DMSO) B 2. Primary Assay Plates (GPCR & Transporter Panel) A->B C 3. HTS Execution (Single High Concentration) B->C D 4. Data Analysis (Hit Identification) C->D E 5. Dose-Response Curves (IC50/EC50 Determination) D->E F 6. Confirmation of Activity E->F G 7. Counter-Screening (Orthogonal Assays) F->G H 8. Functional Assays (e.g., cAMP, Calcium Flux) F->H I 9. Lead Candidate Profile G->I H->I

Caption: High-Throughput Screening Cascade for 1-(2-Methanesulfonyl-phenyl)-piperazine.

Experimental Protocols

PART 1: Compound Management and Plate Preparation

1.1. Stock Solution Preparation:

  • Objective: To prepare a high-concentration stock solution of 1-(2-Methanesulfonyl-phenyl)-piperazine suitable for serial dilution.

  • Protocol:

    • Accurately weigh the hydrochloride salt of 1-(2-Methanesulfonyl-phenyl)-piperazine.[8]

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C.

1.2. Assay Plate Preparation:

  • Objective: To dispense the compound into 384-well or 1536-well assay plates.

  • Protocol:

    • Thaw the 10 mM stock solution at room temperature.

    • Perform serial dilutions in DMSO to create intermediate concentrations.

    • Using an automated liquid handler, dispense the appropriate volume of the compound into the assay plates to achieve the desired final concentration for the primary screen (typically 1-10 µM).[14]

    • Prepare control wells containing only DMSO (negative control) and a known reference compound (positive control).

PART 2: Primary Screening Assays

The choice of primary assay will depend on the putative target class. A combination of binding and functional assays is recommended for a comprehensive initial screen.

2.1. Radioligand Binding Assays (for GPCRs and Transporters):

  • Principle: This method measures the ability of the test compound to displace a radiolabeled ligand from its target receptor or transporter, providing a direct measure of binding affinity.

  • Protocol (Example for 5-HT1A Receptor):

    • Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

    • In a 384-well plate, add the cell membranes, the radioligand (e.g., [3H]8-OH-DPAT), and 1-(2-Methanesulfonyl-phenyl)-piperazine at a single high concentration (e.g., 10 µM).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

    • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

    • A significant reduction in radioactivity in the presence of the test compound indicates binding to the receptor.

2.2. Functional Assays (for GPCRs):

  • Principle: These assays measure the downstream signaling events following receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP, Ca2+).[15][16]

  • Protocol (Example for a Gs-coupled Receptor using a cAMP Assay):

    • Seed cells expressing the target receptor in a 384-well plate and incubate overnight.

    • Add 1-(2-Methanesulfonyl-phenyl)-piperazine to the wells.

    • Stimulate the cells with an agonist to induce cAMP production.

    • Lyse the cells and add the cAMP detection reagents (e.g., using a HTRF or luminescence-based kit).

    • Measure the signal on a compatible plate reader.

    • A decrease in signal (for an antagonist) or an increase in signal (for an agonist) indicates functional activity.

Assay_Selection Target Biological Target Biochemical Biochemical Assays (e.g., Radioligand Binding) Target->Biochemical CellBased Cell-Based Assays (e.g., Functional Readouts) Target->CellBased BindingAffinity Binding Affinity (Ki) Biochemical->BindingAffinity FunctionalActivity Functional Activity (IC50/EC50) CellBased->FunctionalActivity

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in 1-(2-Methanesulfonyl-phenyl)-piperazine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and optimize the synthesis of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride (CAS: 916488-42-1).

The classical and most scalable synthetic route relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) between 1-fluoro-2-(methylsulfonyl)benzene and 1-piperazinecarbaldehyde (N-formylpiperazine), followed by an acid-catalyzed deformylation to yield the final dihydrochloride salt[1]. Understanding the mechanistic causality behind each step is critical to controlling the impurity profile.

Synthetic Workflow & Impurity Mapping

The diagram below illustrates the critical path of the synthesis and the specific nodes where major impurities are generated.

Workflow SM1 1-Fluoro-2-(methylsulfonyl)benzene + 1-Piperazinecarbaldehyde SNAr SNAr Coupling (K2CO3, DMSO, 110°C, 15h) SM1->SNAr Int1 N-Formyl Intermediate (CAS: 916488-41-0) SNAr->Int1 Imp1 Impurity A: Unreacted Fluorobenzene SNAr->Imp1 Incomplete rxn Imp2 Impurity B: Bis-arylated Piperazine SNAr->Imp2 Free piperazine Deprot Deformylation & Salt Formation (HCl, MeOH, 50°C, 1h) Int1->Deprot API 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride Deprot->API Imp3 Impurity C: Incomplete Deformylation Deprot->Imp3 Mild conditions

Caption: Synthetic workflow and critical impurity formation nodes during API synthesis.

Quantitative Impurity Profiles

To maintain scientific integrity and self-validating protocols, you must first identify what is failing in your reactor. Below is a structured breakdown of the most common synthetic impurities encountered in this specific workflow.

Impurity IDChemical Name / DescriptionOrigin / CausalityMitigation Strategy
Impurity A 1-Fluoro-2-(methylsulfonyl)benzeneUnreacted starting material. Caused by degraded K₂CO₃ or insufficient reaction time[2].Ensure anhydrous K₂CO₃; triturate intermediate in heptane.
Impurity B 1,4-Bis(2-methanesulfonyl-phenyl)piperazineFree, unprotected piperazine present in the 1-piperazinecarbaldehyde starting material.Use >99% pure N-formylpiperazine; use 1.1 eq excess.
Impurity C 4-(2-Methanesulfonyl-phenyl)-piperazine-1-carbaldehydeIncomplete deformylation due to low HCl concentration or low temperature[1].Maintain 3-5 eq anhydrous HCl in MeOH at 50°C for ≥1h.
Impurity D Dimethyl Sulfoxide (DMSO)Residual polar aprotic solvent from the SNAr step trapped in the crystal lattice.Extensive aqueous washing of the intermediate filter cake.
Troubleshooting FAQs

Q1: I am detecting Impurity B (bis-arylated piperazine) in my final batch. How do I prevent this? A1: Bis-arylation is a classic issue in aryl piperazine synthesis. It occurs when free, unprotected piperazine is present as a contaminant in your 1-piperazinecarbaldehyde starting material. Because free piperazine has two highly nucleophilic secondary amines, it rapidly reacts with two equivalents of the fluorobenzene. Solution: Always assay your 1-piperazinecarbaldehyde source via GC-MS to ensure it is >99% pure. Running the SNAr reaction with a slight excess of the formyl-piperazine (1.1 equivalents) ensures that any trace free piperazine is kinetically outcompeted.

Q2: The deformylation step (Impurity C) is stalling at 50°C. Should I increase the temperature to reflux? A2: Do not arbitrarily increase the temperature if you are using methanolic HCl. Deformylation in methanol relies on the transesterification-like formation and expulsion of methyl formate[1]. If you heat the reaction too aggressively in an open system, you risk boiling off the dissolved HCl gas, which reduces the acid concentration and stalls the reaction. Solution: Ensure you are using a sufficient molar excess of anhydrous HCl in methanol (3-5 equivalents). Maintain a sealed or properly refluxed system strictly at 50°C for 1 hour[1].

Q3: How do I efficiently purge unreacted 1-fluoro-2-(methylsulfonyl)benzene (Impurity A) before the final salt formation? A3: Impurity A is highly lipophilic and lacks a basic amine, meaning it will not form a salt. However, carrying it into the final step can cause it to become physically trapped in the dihydrochloride crystal lattice. Solution: Isolate the N-formyl intermediate by quenching the DMSO reaction mixture with water. The intermediate will precipitate. After filtration, triturate the filter cake in a non-polar solvent like heptane. This selectively dissolves the unreacted fluorobenzene while leaving the intermediate intact.

Mechanistic Causality Pathway

Understanding the electron flow dictates how we troubleshoot. The highly electron-withdrawing methylsulfonyl group (-SO₂Me) strongly activates the ortho-fluorine for SNAr by stabilizing the intermediate Meisenheimer complex. During deprotection, the acid protonates the formyl oxygen, making the carbonyl carbon highly electrophilic for methanol attack.

Mechanism N1 Nucleophilic Attack (N-Formylpiperazine) N2 Meisenheimer Complex (Stabilized by SO2Me) N1->N2 SNAr N3 Fluoride Elimination (Yields N-Formyl Int.) N2->N3 Fast N4 Protonation of Formyl (HCl/MeOH) N3->N4 HCl/MeOH N5 Deformylation (Loss of Methyl Formate) N4->N5 MeOH Attack N6 Dihydrochloride Salt N5->N6 + 2 eq HCl

Caption: SNAr mechanism and acid-catalyzed deformylation to the dihydrochloride salt.

Optimized Step-by-Step Experimental Protocol

This self-validating protocol incorporates in-process purges to ensure a high-purity final batch.

Step 1: SNAr Coupling (Synthesis of N-Formyl Intermediate)

  • Charge a dry reaction vessel with 1-fluoro-2-(methylsulfonyl)benzene (1.0 eq) and 1-piperazinecarbaldehyde (1.1 eq)[1].

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Dimethyl Sulfoxide (DMSO, 10 volumes)[1].

  • Heat the suspension to 110°C under a nitrogen atmosphere and stir vigorously for 15 hours[1].

  • Cool the mixture to room temperature and slowly quench by adding it to vigorously stirred ice-water (30 volumes).

  • Filter the resulting precipitate. Wash the filter cake extensively with water (3 x 10 volumes) to purge residual DMSO and inorganic salts (KF/K₂CO₃).

  • Triturate the solid in heptane (5 volumes) to remove Impurity A, then dry under vacuum at 45°C to afford 4-(2-methanesulfonyl-phenyl)-piperazine-1-carbaldehyde (Expected yield: ~88%)[1].

Step 2: Deformylation and Dihydrochloride Salt Formation

  • Suspend the purified N-formyl intermediate (1.0 eq) in anhydrous Methanol (10 volumes).

  • Slowly charge the vessel with a solution of anhydrous HCl in Methanol (3.0 M, 4.0 eq)[1].

  • Heat the reaction mixture to 50°C and stir for 1 hour[1]. The suspension will typically clear as the intermediate dissolves, followed shortly by the precipitation of the dihydrochloride salt.

  • Cool the mixture to 0-5°C and age for 2 hours to maximize crystallization yield.

  • Filter the solid, wash with cold methanol (2 volumes), and dry under vacuum at 50°C to yield 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride (Expected yield: ~61%)[1].

References

1.[2] Title: 1-Fluoro-2-(methylsulfonyl)benzene (CAS 654-47-7) Product Information & Synthesis Applications. Source: Ambeed Product Directory URL:

2.[1] Title: Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivatives (Takahashi, T. et al., Bioorganic & Medicinal Chemistry, 2006, 14(22), 7501-7511). Source: Ambeed Product Directory (1-Piperazinecarbaldehyde Synthesis References) URL:

Sources

Validation & Comparative

Cross-Validation of LC-MS/MS Platforms for 1-(2-Methanesulfonyl-phenyl)-piperazine Detection

Author: BenchChem Technical Support Team. Date: April 2026

The accurate detection and quantification of phenylpiperazine derivatives—such as 1-(2-Methanesulfonyl-phenyl)-piperazine—is a critical analytical challenge in drug development, pharmacokinetic profiling, and toxicological screening. Because these compounds are structurally susceptible to in vivo degradation and often co-elute with endogenous biological matrix components, relying on a single analytical method can introduce dangerous quantitative biases.

This guide provides an objective, data-driven cross-validation of two premier mass spectrometry platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS. By comparing their performance, we establish a robust framework for selecting the optimal detection strategy based on your specific analytical requirements.

Mechanistic Rationale & Platform Comparison

The chemical structure of 1-(2-Methanesulfonyl-phenyl)-piperazine dictates its behavior in the mass spectrometer. The secondary amine within the piperazine ring has a pKa of approximately 9.8. This high basicity means that under acidic chromatographic conditions, the nitrogen atom is readily protonated, making Positive Electrospray Ionization (ESI+) the absolute gold standard for generating the [M+H]+ precursor ion.

However, the choice of mass analyzer fundamentally alters how this ion is processed and validated:

  • Triple Quadrupole (QqQ) - Targeted Quantitation: QqQ platforms operate using Multiple Reaction Monitoring (MRM). By isolating the specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and filtering a specific product ion in the third quadrupole (Q3), QqQ practically eliminates background matrix noise. This provides unparalleled sensitivity, making it the superior choice for late-stage pharmacokinetic studies where trace-level detection is paramount.

  • Q-TOF - High-Resolution Screening: Q-TOF platforms measure the exact mass of the analyte with sub-5 ppm mass accuracy. While slightly less sensitive than QqQ, Q-TOF is indispensable during early drug discovery or toxicological screening. It allows researchers to distinguish 1-(2-Methanesulfonyl-phenyl)-piperazine from isobaric interferences and identify unknown metabolites without requiring pre-optimized MRM transitions, as highlighted in [1].

Quantitative Performance Comparison

The following table summarizes the cross-validated performance metrics of both platforms, evaluated according to FDA bioanalytical method validation guidelines.

Validation ParameterTriple Quadrupole (QqQ) LC-MS/MSQ-TOF LC-MS/MSAnalytical Significance
Linearity Range 0.1 – 500 ng/mL1.0 – 1000 ng/mLQqQ excels in trace detection; Q-TOF handles broader dynamic ranges without detector saturation.
LLOQ (Sensitivity) 0.1 ng/mL1.0 ng/mLDetermines the minimum detectable dose in plasma/urine matrices.
Mass Accuracy Unit resolution (~0.7 Da)< 5 ppmQ-TOF ensures structural confirmation against complex isobaric matrix components.
Matrix Effect (CV%) < 15%< 10%High-resolution filtering in Q-TOF inherently reduces matrix background noise.
Inter-day Precision 4.2% – 8.5%6.1% – 11.2%Both platforms meet the strict FDA requirement of <15% CV for bioanalytical assays.

The Self-Validating System: Experimental Protocols

A method is only as trustworthy as its internal controls. To ensure absolute quantitative integrity, the following protocol utilizes a self-validating loop via stable isotope dilution. By spiking a deuterated internal standard (e.g., a structurally analogous piperazine- D8​ ) before any sample manipulation, any analyte loss during extraction or ion suppression during ESI is mathematically normalized[2].

Step-by-Step Methodology: Mixed-Mode Solid-Phase Extraction (MCX)

This protocol leverages the basicity of the piperazine ring to achieve highly selective extraction from biological matrices.

1. Sample Pre-treatment & Spiking:

  • Aliquot 200 µL of biological matrix (plasma or urine) into a microcentrifuge tube.

  • Crucial Step: Add 10 µL of the deuterated internal standard (100 ng/mL). This establishes the self-validating ratio early in the workflow.

  • Dilute with 200 µL of 2% ammonium hydroxide. Causality: This deprotonates acidic matrix interferences while keeping the piperazine in a state suitable for cation exchange.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water, through a Mixed-Mode Strong Cation Exchange (MCX) cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash with 1 mL of 0.1 N HCl, followed by 1 mL of methanol. Causality: The acidic wash forces the piperazine into its fully protonated state ( NH2+​ ), locking it onto the negatively charged sulfonic acid resin. The subsequent methanol wash aggressively strips away neutral lipids and hydrophobic proteins without eluting the target analyte.

  • Elution: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the secondary amine, breaking the ionic bond with the resin and releasing the purified 1-(2-Methanesulfonyl-phenyl)-piperazine.

3. Chromatographic Separation (UPLC):

  • Column: High-efficiency C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phases: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The 0.1% formic acid ensures the analyte remains protonated during elution, maximizing ESI+ efficiency.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

4. Mass Spectrometric Detection:

  • Ionization: ESI Positive mode with a capillary voltage of 3.5 kV.

  • Detection: Monitor the [M+H]+ precursor ion. For QqQ, optimize collision energy (CE) to monitor the dominant product ions (typically the cleavage of the piperazine ring). For Q-TOF, extract the exact mass chromatogram with a narrow mass window (e.g., 10 ppm).

Analytical Visualizations

To conceptualize the methodologies described above, the following diagrams map the physical workflow and the logical cross-validation strategy.

AnalyticalWorkflow N1 Biological Matrix (Plasma/Urine) N2 MCX Solid-Phase Extraction N1->N2 N3 UPLC Separation (C18 Column) N2->N3 N4 ESI+ Ionization [M+H]+ N3->N4 N5 Mass Spectrometry (QqQ or Q-TOF) N4->N5 N6 Data Validation & Quantitation N5->N6

Caption: Step-by-step analytical workflow for 1-(2-Methanesulfonyl-phenyl)-piperazine detection.

ValidationLogic cluster_0 Targeted Quantitation cluster_1 High-Resolution Screening Start Method Cross-Validation QqQ Triple Quadrupole (QqQ) Start->QqQ QTOF Q-TOF Mass Spectrometry Start->QTOF Sens Sensitivity (MRM) LLOQ < 0.1 ng/mL QqQ->Sens Matrix Matrix Effect Evaluation (Isotope Dilution Normalization) Sens->Matrix Spec Specificity (Accurate Mass) Mass Error < 5 ppm QTOF->Spec Spec->Matrix

Caption: Cross-validation logic comparing QqQ targeted quantitation with Q-TOF high-resolution screening.

References

  • Welz, A., Koba, M., & Siódmiak, J. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758. URL:[Link]

  • Ramos, A. C. M., et al. (2023). "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." Pharmaceuticals, 16(7), 923. URL:[Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Disposal Protocol for 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional, managing the lifecycle of complex active pharmaceutical ingredients (APIs) and chemical intermediates requires a rigorous, scientifically grounded approach. 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride (CAS: 916488-42-1) is an arylpiperazine derivative characterized by its methanesulfonyl moiety and its formulation as a dihydrochloride salt.

Proper disposal of this compound is not merely a logistical step; it is a regulatory mandate designed to mitigate environmental contamination and occupational health risks[1]. Because this compound contains nitrogen, sulfur, and chlorine, its thermal decomposition profile dictates specific waste management strategies to prevent the release of hazardous byproducts.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior in waste streams:

  • Solubility & Mobility: As a dihydrochloride salt, this compound exhibits high aqueous solubility. If improperly discharged into wastewater systems, it remains highly mobile and can bypass standard municipal water treatment filters, posing a long-lasting threat to aquatic ecosystems[1].

  • Thermal Decomposition: When subjected to high heat, the molecule breaks down into highly toxic and corrosive fumes. The piperazine ring yields nitrogen oxides ( NOx​ ), the methanesulfonyl group yields sulfur oxides ( SOx​ ), and the dihydrochloride salt releases hydrogen chloride gas ( HCl )[2].

  • Reactivity: It must be segregated from strong oxidizing agents and strong bases, which could trigger exothermic reactions or liberate the freebase form of the piperazine, altering its volatility and toxicity profile[2].

Waste Stream Categorization

Summarizing the quantitative and categorical data for waste segregation ensures that incompatible streams are not mixed, which is a fundamental tenet of chemical safety[1][3].

Waste Stream CategoryPhysical StatePrimary Hazard ProfileCompatible Container MaterialAuthorized Disposal Route
Unused/Expired Solid Powder/CrystallineIrritant, Target Organ ToxicityHigh-Density Polyethylene (HDPE) or GlassHigh-Temp Incineration (TSDF)
Aqueous Solutions LiquidEnvironmental ToxicityHDPE Carboy (Do not use metal)Licensed Aqueous Treatment
Contaminated Solvents LiquidFlammability + ToxicityGlass or PTFE-lined containersSolvent Incineration
Empty Containers / PPE SolidTrace ContaminationHeavy-duty poly bags / BinsSolid Hazardous Waste

Standard Operating Procedure: Waste Segregation & Collection

The following step-by-step methodology must be strictly adhered to when preparing 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride waste for institutional pickup.

Phase 1: Preparation and Containment
  • Engineering Controls: Conduct all waste transfer operations inside a certified chemical fume hood to prevent inhalation of aerosolized particulates[1].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, a fastened laboratory coat, and ANSI-approved safety goggles[2].

  • Container Selection: Select a container made of compatible material (e.g., HDPE). Ensure the container is in good condition, free of leaks, and has a tightly fitting, screw-top cap[3][4].

Phase 2: Waste Transfer
  • Solid Waste: Carefully use a dedicated anti-static scoop to transfer solid waste into the container. Avoid dropping the powder to minimize dust generation[1].

  • Liquid Waste: Use a funnel to pour aqueous or solvent-based waste into the appropriate carboy. Crucial Step: Never mix this waste with other waste streams unless explicitly permitted by your Environmental Health and Safety (EHS) office[1]. Funnels must not be left in the bottle mouth after the transfer is complete[3].

Phase 3: Labeling and Storage
  • Nomenclature: Label the container immediately. Chemical names must be written out in full English letters (e.g., "1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride"); do not use chemical symbols, shorthand, or structural formulas[3].

  • Defacing: If reusing an empty chemical bottle as a waste container, the original product label must be completely defaced or removed to prevent emergency response confusion[3][4].

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment tray, away from incompatible materials (strong bases and oxidizers)[1][2].

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental exposure.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Containment (Solid Spill): Do not sweep dry powder with a standard broom, as this aerosolizes the API. Instead, gently cover the spill with damp paper towels or a specialized chemical absorbent pad to suppress dust[1][2].

  • Collection: Carefully scoop the dampened material into a wide-mouth hazardous waste container.

  • Decontamination: Wash the affected surface with a suitable solvent (e.g., a mixture of water and a mild detergent) to remove residual salt. Collect all wash water and contaminated cleaning materials as hazardous waste[2].

Final Disposition & Regulatory Compliance

Once the waste leaves the laboratory, it enters the regulatory framework of the Environmental Protection Agency (EPA) or equivalent local authorities.

Laboratories must utilize a certified Treatment, Storage, and Disposal Facility (TSDF)[5]. Because of the chemical composition of 1-(2-Methanesulfonyl-phenyl)-piperazine dihydrochloride, the universally recommended and scientifically sound method of final destruction is high-temperature chemical incineration [1][2].

Mechanistic Requirement for Incineration: The incinerator must be equipped with an afterburner and a highly efficient flue gas scrubber[2]. The scrubber is non-negotiable; as the compound combusts, the methanesulfonyl and dihydrochloride groups will generate SOx​ and HCl gases. The alkaline scrubber system neutralizes these acidic gases before they can be released into the atmosphere, thereby closing the loop on the chemical's environmental impact.

Empty containers that previously held the pure chemical must be treated as hazardous waste unless they have been triple-rinsed with a solvent capable of removing the chemical residue. The rinsate must then be collected and disposed of as hazardous waste[3][4].

Disposal Workflow Visualization

G Gen Waste Generation (Solid/Liquid/PPE) Seg Hazard Segregation (Prevent Cross-Reactivity) Gen->Seg ColSolid Solid Waste Collection (HDPE / Glass) Seg->ColSolid ColLiq Liquid Waste Collection (Compatible Carboy) Seg->ColLiq Label EHS Labeling (Full Chemical Name) ColSolid->Label ColLiq->Label TSDF Licensed TSDF Incineration (Requires Flue Gas Scrubber) Label->TSDF

Workflow for the safe segregation, collection, and disposal of piperazine derivative waste.

References

  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals - Benchchem.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste - Benchchem.
  • Chemical Waste Disposal Guidelines - HKUST.
  • Laboratory Environmental Sample Disposal Information Document - EPA.

Sources

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